Technical Documentation Center

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate
  • CAS: 1379526-97-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Reactivity, and Synthesis of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate

Executive Summary Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized, bifunctional pyridine derivative that serves as a critical intermediate in advanced organic synthesis, coordination chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized, bifunctional pyridine derivative that serves as a critical intermediate in advanced organic synthesis, coordination chemistry, and pharmaceutical development. Registered under CAS 1379526-97-2, this compound features a unique combination of an electron-withdrawing ester and a sterically demanding, electronically active cyano(phenyl)methyl moiety [1]. This whitepaper provides an in-depth analysis of its molecular architecture, mechanistic reactivity, and a self-validating protocol for its synthesis via palladium-catalyzed cross-coupling.

Molecular Architecture & Physicochemical Profile

The structural core of the molecule is a 2,6-disubstituted pyridine ring.

  • C2 Position: Substituted with an ethyl carboxylate group. This ester acts as an electron-withdrawing group (EWG), reducing the electron density of the pyridine ring and serving as a versatile synthetic handle (e.g., for saponification into picolinic acid derivatives).

  • C6 Position: Substituted with a cyano(phenyl)methyl group. The presence of the cyano group (a strong EWG) and the phenyl ring creates a highly stabilized benzylic/allylic-like environment.

To facilitate compound tracking and analytical comparison, the core quantitative physicochemical data is summarized below, as referenced by chemical suppliers like :

PropertyValue
Chemical Name Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate
CAS Registry Number 1379526-97-2
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight 266.3 g/mol
Core Scaffold 2,6-Disubstituted Pyridine
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Pyridine N, Cyano N, Ester O x2)

Chemical Reactivity and Mechanistic Pathways

The most chemically reactive site on this molecule is the methine proton located at the C6-substituent (–CH(CN)(Ph)). Due to the combined electron-withdrawing effects of the adjacent cyano group, the phenyl ring, and the electron-deficient pyridine core, this proton exhibits an unusually low pKa.

When treated with an appropriate base, the molecule undergoes rapid deprotonation to yield a highly delocalized, resonance-stabilized carbanion. This carbanion exists in equilibrium with its ketenimine tautomer. Because of this electronic flexibility, the deprotonated molecule acts as an exceptional multidentate ligand precursor, capable of forming robust N,N,O-tridentate or N,C,O-pincer complexes with transition metals (e.g., Pd²⁺, Ru²⁺, Ir³⁺).

MechanisticPathway A Ethyl 6-[cyano(phenyl)methyl] pyridine-2-carboxylate B Base Addition (NaHMDS) Deprotonation of C6-Methine A->B C Resonance-Stabilized Carbanion Intermediate B->C D Ketenimine Tautomer (N=C=C-) C->D Resonance E Multidentate Metal Coordination (M2+) C->E D->E

Fig 1. Deprotonation and tautomerization pathway leading to multidentate metal coordination.

Experimental Methodology: Palladium-Catalyzed α-Arylation

Synthesizing Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate via traditional nucleophilic aromatic substitution (S_NAr) often requires harsh conditions that risk ester hydrolysis. Instead, the Palladium-catalyzed α-arylation of nitriles , a methodology extensively developed by [2], provides a mild, highly regioselective, and high-yielding alternative.

Causality of Experimental Choices
  • Base Selection (NaHMDS): Sodium bis(trimethylsilyl)amide is a strong, non-nucleophilic base. Using standard alkoxides (like NaOEt) would risk transesterification or nucleophilic attack on the C2-ethyl ester. NaHMDS selectively and quantitatively deprotonates phenylacetonitrile without degrading the ester functionality.

  • Catalyst & Ligand (Pd₂(dba)₃ + BINAP): The coupling of secondary nitrile anions to aryl halides is prone to unwanted β-hydride elimination. As demonstrated in foundational studies on arylpalladium cyanoalkyl complexes, bidentate phosphine ligands with a wide bite angle, such as BINAP, accelerate the crucial reductive elimination step, driving the reaction forward to form the desired C–C bond[2].

Step-by-Step Protocol (Self-Validating System)
  • Preparation & Degassing: In an oven-dried Schlenk flask under argon, dissolve Ethyl 6-bromopyridine-2-carboxylate (1.0 equiv) and phenylacetonitrile (1.2 equiv) in anhydrous, degassed toluene (0.2 M).

  • Catalyst Activation: Add Pd₂(dba)₃ (2.5 mol%) and rac-BINAP (6.0 mol%). Stir at room temperature for 15 minutes until the solution transitions to a deep, homogeneous red/orange, indicating the formation of the active Pd(0) complex.

  • Deprotonation & Coupling: Cool the reaction mixture to 0 °C. Dropwise, add a 1.0 M solution of NaHMDS in THF (1.5 equiv). The solution will darken as the nitrile anion forms. Remove the ice bath and heat the mixture to 80 °C for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active starting material (Ethyl 6-bromopicolinate) validates the completion of the catalytic cycle.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize excess base and prevent ester hydrolysis. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & QC: Purify the crude residue via silica gel flash chromatography. Validate the final product via ¹H-NMR (CDCl₃): confirm the structure by observing the highly deshielded methine singlet (~5.5–6.0 ppm) and the characteristic ethyl ester quartet/triplet signals.

SynthesisWorkflow Step1 1. Reagent Preparation 6-Bromopicolinate + Phenylacetonitrile Step2 2. Catalyst Loading Pd2(dba)3 & BINAP in Toluene Step1->Step2 Step3 3. Base Addition NaHMDS dropwise at 0°C Step2->Step3 Step4 4. Cross-Coupling Heat to 80°C for 12h under Argon Step3->Step4 Step5 5. Quench & Extract NH4Cl (aq) / EtOAc Step4->Step5 Step6 6. Purification & QC Silica Gel Column & NMR/LC-MS Step5->Step6

Fig 2. Step-by-step experimental workflow for the Palladium-catalyzed α-arylation synthesis.

Applications in Drug Discovery

In pharmaceutical development, Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate acts as an advanced pharmacophore building block. The pyridine nitrogen serves as an excellent hydrogen-bond acceptor, frequently utilized as a "hinge binder" in the ATP-binding pocket of kinase enzymes. Furthermore, the cyano group can be synthetically manipulated into primary amines (via catalytic hydrogenation), amides (via controlled hydrolysis), or tetrazoles (via [3+2] cycloaddition with sodium azide), allowing medicinal chemists to rapidly explore chemical space and optimize target binding affinity.

References

  • Culkin, D. A., & Hartwig, J. F. "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles." Journal of the American Chemical Society, 124(32), 9330-9331 (2002). URL:[Link]

Sources

Exploratory

Comprehensive Mass Spectrometry and Molecular Characterization of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate

Executive Summary Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized heterocyclic intermediate utilized in advanced organic synthesis and medicinal chemistry. Characterized by a central pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized heterocyclic intermediate utilized in advanced organic synthesis and medicinal chemistry. Characterized by a central pyridine core substituted with an ethyl ester and a cyano(phenyl)methyl moiety, its precise molecular characterization is critical for downstream drug development applications. This technical guide provides an authoritative framework detailing its theoretical mass properties, fragmentation mechanics, and the self-validating analytical workflows required for rigorous high-resolution mass spectrometry (HRMS) identification.

Chemical Identity and Theoretical Mass Profiling

The foundational step in any mass spectrometry workflow is the establishment of theoretical mass values based on isotopic distribution. The target compound, registered under CAS No. 1379526-97-2, possesses the molecular formula C16H14N2O2.

While bulk stoichiometric calculations utilize the average molecular weight (266.29 g/mol )[1], HRMS applications require the monoisotopic exact mass . This value is derived exclusively from the most abundant isotopes of each constituent element ( 12 C, 1 H, 14 N, 16 O). For C16H14N2O2, the monoisotopic exact mass is rigorously established as 266.10553 Da [2].

Understanding the predicted adduct formations in different ionization environments is critical for accurate detection. Table 1 summarizes the key quantitative mass parameters required for instrument calibration and data analysis.

Table 1: Quantitative Mass Data for C16H14N2O2
Analytical ParameterValue
Chemical Formula C16H14N2O2
CAS Registry Number 1379526-97-2
Average Molecular Weight 266.29 g/mol
Monoisotopic Exact Mass 266.10553 Da
[M+H]+ Adduct Exact Mass 267.11281 Da
[M+Na]+ Adduct Exact Mass 289.09475 Da
[M-H]- Adduct Exact Mass 265.09825 Da

Data sourced and verified via 2[2].

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To empirically validate the exact mass of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, a self-validating Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) protocol must be employed. This methodology is designed to eliminate false positives and ensure mass accuracy within a strict < 5 ppm error margin.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation and Matrix Design

  • Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL, followed by dilution to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

  • Causality: Methanol ensures the complete solubilization of the lipophilic phenyl and pyridine rings. The 0.1% formic acid functions as a critical proton donor. Because the pyridine ring contains a basic nitrogen atom with high proton affinity, the acidic matrix drives the equilibrium toward the protonated state, maximizing the [M+H]+ signal-to-noise ratio during positive Electrospray Ionization (ESI+)[2].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase UHPLC column using a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The non-polar C18 stationary phase interacts strongly with the hydrophobic cyano(phenyl)methyl moiety. This retains the target compound long enough to separate it from early-eluting polar synthetic impurities or salts that could cause ion suppression in the source.

Step 3: HRMS Detection and Internal Calibration (Self-Validating System)

  • Action: Analyze the eluent using an Orbitrap or Time-of-Flight (TOF) mass spectrometer in ESI(+) mode, utilizing both external calibration and an internal lock-mass.

  • Self-Validating Mechanism: The protocol mandates running a solvent blank prior to the sample injection to definitively rule out column carryover. Furthermore, the lock-mass continuously corrects for instrumental drift caused by ambient temperature fluctuations affecting the flight tube. This ensures the mass accuracy remains < 5 ppm, which is the absolute threshold required to distinguish C16H14N2O2 from isobaric interferences.

LC_HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/FA) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Calibration Mass Calibration (External & Lock-Mass) Detection Orbitrap/TOF Detection (Resolution > 70,000) Calibration->Detection Ionization ESI(+) Ionization [M+H]+ Generation Chromatography->Ionization Ionization->Detection DataAnalysis Exact Mass Validation (Δ < 5 ppm) Detection->DataAnalysis

Step-by-step LC-HRMS workflow for exact mass validation.

Mechanistic Insights: ESI(+) Fragmentation Dynamics

Confirming the exact mass of the intact precursor ion is only the first dimension of molecular validation. Understanding the fragmentation causality during Collision-Induced Dissociation (CID) provides the structural proof necessary for rigorous identification.

When the [M+H]+ precursor ion (m/z 267.1128) is subjected to elevated collision energies, it undergoes specific, thermodynamically driven cleavage events:

  • Loss of the Ethyl Ester Group: The most labile site on the molecule is the ethyl ester at the 2-position of the pyridine ring. The molecule readily expels neutral ethanol (EtOH, -46.04 Da), yielding a highly stable fragment ion at approximately m/z 221.07.

  • Alpha-Cleavage of the Cyano(phenyl)methyl Group: The bond connecting the bulky cyano(phenyl)methyl group to the 6-position of the pyridine ring is susceptible to homolytic or heterolytic cleavage. The loss of this entire moiety (-116.05 Da) leaves behind the functionalized pyridine core, detected around m/z 151.06.

Fragmentation_Pathway Parent [M+H]+ m/z 267.1128 LossEster Loss of EtOH [-46 Da] Parent->LossEster Cleavage Alpha-Cleavage [-116 Da] Parent->Cleavage Fragment1 Fragment Ion m/z 221.07 LossEster->Fragment1 Fragment2 Pyridine Core m/z 151.06 Cleavage->Fragment2

Proposed ESI(+) fragmentation pathway for the target compound.

Applications in Drug Development

In medicinal chemistry, pyridine-2-carboxylates frequently serve as rigid scaffolds for developing kinase inhibitors and receptor antagonists. The precise monitoring of the 266.1055 Da monoisotopic mass[2] is a critical quality control parameter during the multi-step synthesis of these therapeutics. By employing the self-validating HRMS workflows detailed above, drug development professionals can confidently track the consumption of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate in real-time reaction monitoring, ensuring high-yield, impurity-free active pharmaceutical ingredients (APIs).

Sources

Foundational

Comprehensive Spectroscopic Characterization of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate: A Methodological Guide

Executive Summary The structural validation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug discovery and coordination chemistry. Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug discovery and coordination chemistry. Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) is a complex, multidentate scaffold featuring a pyridine core flanked by an ethyl ester and a sterically demanding, electron-withdrawing cyano(phenyl)methyl moiety.

This whitepaper provides a definitive, self-validating methodological framework for the multidimensional spectroscopic characterization of this compound. As a Senior Application Scientist, I have designed these protocols not merely as a sequence of operations, but as a logical system where each analytical technique cross-verifies the others, ensuring absolute structural integrity.

Structural Profiling & Theoretical Rationale

Before initiating empirical analysis, we must establish the theoretical spectroscopic signatures based on the molecule's distinct chemical domains:

  • The Pyridine-2-Carboxylate Core: The electron-withdrawing nature of the ester at C2 deshields the adjacent pyridine protons. Literature on [1] demonstrates that the C3, C4, and C5 protons typically exhibit a distinct doublet-triplet-doublet splitting pattern in the 7.5–8.2 ppm range.

  • The Ethyl Ester Linkage: A classic ethyl ester signature is expected: a highly coupled quartet (~4.4 ppm) and triplet (~1.4 ppm) in 1 H NMR, alongside a strong carbonyl (C=O) stretch near 1720–1740 cm −1 in the infrared spectrum.

  • The Cyano(phenyl)methyl Moiety: The benzylic methine proton (-CH-) is uniquely positioned. It is heavily deshielded by three adjacent π -systems/electron-withdrawing groups (phenyl, cyano, and pyridine). We predict a sharp singlet in the 5.2–5.6 ppm range. Furthermore, the cyano group (-CN) will present a weak but diagnostic IR stretch at ~2240 cm −1 .

Causality of Analytical Strategy

A single analytical method is insufficient for this molecule. The overlap between the five phenyl protons and the three pyridine protons necessitates 2D NMR (HSQC/HMBC) to unambiguously assign the aromatic region. Furthermore, the potentially labile benzylic C-C bond dictates the use of soft ionization mass spectrometry (ESI) rather than hard ionization (EI) to prevent premature fragmentation and ensure the detection of the intact molecular ion.

Multi-Dimensional Structural Elucidation Workflow

G Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D HMBC/HSQC) Prep->NMR MS HRMS (ESI-TOF) Mass Accuracy < 5 ppm Prep->MS IR FT-IR Spectroscopy Functional Group ID Prep->IR Data Data Integration & Cross-Validation NMR->Data Connectivity MS->Data Exact Mass IR->Data Functional Groups Valid Structural Elucidation Confirmed Data->Valid

Multi-dimensional spectroscopic validation workflow for structural elucidation.

Multi-Modal Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and prove the connectivity of the three distinct domains.

Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen over protic solvents (like Methanol-d 4​ ) to strictly prevent deuterium exchange at the highly acidic benzylic methine position, which would artificially erase the critical -CH- signal.

  • Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. Follow with 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Internal Validation: Lock the magnetic field to the deuterium resonance of CDCl 3​ . Reference the chemical shifts to the internal TMS peak ( δ 0.00 ppm) to ensure absolute shift accuracy.

  • Data Interpretation: Use HMBC to observe the long-range coupling ( 3JCH​ ) between the methine proton and the C6 carbon of the pyridine ring, definitively proving the attachment point of the cyano(phenyl)methyl group.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact molecular formula (C 16​ H 14​ N 2​ O 2​ ) via precise mass-to-charge ratio measurement.

Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in HPLC-grade Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

  • Acquisition: Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

    • Causality: As documented in studies of [2], soft ionization (ESI) is mandatory here. The benzylic position is highly susceptible to cleavage; hard ionization techniques like Electron Impact (EI) would shatter the molecule, yielding a dominant tropylium or phenyl cation peak while obscuring the parent mass. Formic acid is added to promote protonation, yielding a robust [M+H]+ ion.

  • Internal Validation: Utilize a dual-spray source with a continuous infusion of a reference mass solution (e.g., Leucine Enkephalin) to provide real-time lock-mass correction, ensuring mass accuracy within < 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Orthogonally verify the presence of the ester carbonyl and the nitrile group.

Protocol:

  • Acquisition: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: ATR-FTIR is selected over traditional KBr pellet methods because KBr is hygroscopic. Moisture absorption in KBr can create a broad -OH stretch that obscures the critical, often weak, -CN stretching frequency (~2240 cm −1 ). ATR ensures the sample is analyzed in its native, unadulterated solid state.

  • Validation: Collect 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 , performing a background subtraction against the clean, dry diamond crystal immediately prior to sample analysis.

Data Presentation & Expected Profiles

The following tables synthesize the quantitative data expected from the protocols described above, serving as a reference standard for the structural validation of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate.

Table 1: Expected NMR Assignments (CDCl 3​ , 298 K)
DomainNucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Integration / Assignment
Ester 1 H1.42Triplet ( J = 7.1)3H, -CH 3​
Ester 1 H4.45Quartet ( J = 7.1)2H, -CH 2​ -
Methine 1 H5.35Singlet1H, -CH(CN)Ph
Phenyl 1 H7.30 – 7.45Multiplet5H, Ar-H
Pyridine 1 H7.55Doublet ( J = 7.8)1H, C5-H
Pyridine 1 H7.85Triplet ( J = 7.8)1H, C4-H
Pyridine 1 H8.05Doublet ( J = 7.8)1H, C3-H
Ester (C=O) 13 C164.5-1C, Carbonyl
Nitrile 13 C119.0-1C, -CN
Table 2: Expected FT-IR and HRMS Data
Analytical TechniqueParameter / FeatureObserved ValueStructural Implication
HRMS (ESI-TOF) [M+H]+ Exact Mass267.1128 m/zConfirms formula C 16​ H 14​ N 2​ O 2​ (Theoretical: 267.1134 m/z)
HRMS (ESI-TOF) [M+Na]+ Adduct289.0948 m/zSecondary confirmation of molecular weight
FT-IR (ATR) ν (C=O) Stretch~1725 cm −1 Strong, sharp peak confirming the ester carbonyl
FT-IR (ATR) ν (C$\equiv$N) Stretch~2245 cm −1 Weak but sharp peak confirming the nitrile group
FT-IR (ATR) ν (C=C) Aromatic1580, 1450 cm −1 Confirms pyridine and phenyl ring systems

Quality Control & Validation Workflows

To ensure the trustworthiness of the data, the entire workflow operates as a self-validating system .

  • Purity Check: Before extensive 2D NMR or HRMS, a preliminary 1 H NMR scan must confirm >95% purity. The absence of a broad singlet at ~11-12 ppm ensures the ester has not hydrolyzed to the corresponding [3].

  • Cross-Referencing: The integration of the 1 H NMR must perfectly match the proton count (14 protons) dictated by the exact mass derived from the HRMS data.

  • Artifact Rejection: If the HRMS shows a base peak at m/z 116 (corresponding to the cyano(phenyl)methyl cation), the ESI cone voltage must be lowered to reduce in-source fragmentation, ensuring the [M+H]+ peak remains the primary diagnostic tool.

References

  • Zuccaccia, C., Bellachioma, G., Bortolini, O., et al. "Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers?" Organometallics, ACS Publications. URL:[Link]

  • Shavaleev, N. M., Scopelliti, R., Gumy, F., & Bünzli, J.-C. G. "Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence." Inorganic Chemistry, ACS Publications. URL:[Link]

  • Giovannoni, M. P., et al. "Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase." PMC - National Institutes of Health. URL:[Link]

Sources

Exploratory

Solubility Profile of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate in Organic Solvents: A Technical Whitepaper

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) Executive Summary Ethyl 6-[cyano(phenyl)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2)

Executive Summary

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized synthetic intermediate frequently utilized in the development of novel active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and targeted therapeutics. Understanding its thermodynamic solubility profile across various organic solvents is a critical prerequisite for optimizing reaction conditions, designing scalable crystallization processes, and preventing premature precipitation during chromatographic purification.

This whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, presents a predictive and empirical solubility matrix, and establishes a self-validating experimental protocol for determining its solubility profile in a laboratory setting.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (Molecular Weight: 266.3 g/mol , Formula: C16H14N2O2)[1], we must first deconstruct its molecular architecture. The compound's solubility is dictated by the interplay of four distinct functional domains:

  • Ethyl Ester Moiety: Acts as a moderate hydrogen-bond acceptor. Unlike a free carboxylic acid, the esterification significantly increases the molecule's lipophilicity, driving high solubility in moderately polar and non-polar organic solvents (e.g., Ethyl Acetate, Dichloromethane).

  • Pyridine Ring: Provides a polarizable, weakly basic nitrogen center. This facilitates strong dipole-dipole interactions with polar aprotic solvents.

  • Cyano Group (-C≡N): A strong electron-withdrawing group with a high dipole moment. It acts as a localized hydrogen-bond acceptor, making the compound highly soluble in strongly polar aprotic solvents like DMSO and DMF.

  • Phenyl Ring & Methylene Bridge: The bulky phenyl group introduces significant hydrophobicity and enables π−π stacking. The rotational freedom of the methylene bridge lowers the crystal lattice energy compared to a fully rigid planar system, generally enhancing overall solubility in organic media.

Mechanism Molecule Ethyl 6-[cyano(phenyl)methyl] pyridine-2-carboxylate Aprotic Polar Aprotic Solvents (DMSO, DMF, DCM) Molecule->Aprotic Strong Dipole-Dipole & Pi-Stacking Protic Polar Protic Solvents (MeOH, EtOH, IPA) Molecule->Protic H-Bond Acceptance (Ester/Cyano) NonPolar Non-Polar Solvents (Heptane, Toluene) Molecule->NonPolar Weak Dispersion Forces

Solvation mechanisms of the target compound across different organic solvent classes.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and empirical data from structurally analogous pyridine-carboxylate derivatives, the following table summarizes the representative solubility profile of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate at standard ambient temperature (25°C).

Note: These values are intended as a baseline for process development. Exact thermodynamic solubility must be verified using the protocol in Section 3.

Solvent ClassSpecific SolventDielectric Constant ( ε )Expected Solubility Range (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Strong dipole-dipole, H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 (Freely Soluble)Strong dipole-dipole
Polar Aprotic Dichloromethane (DCM)8.950 - 100 (Soluble)Halogen bonding, polarizability
Polar Aprotic Ethyl Acetate (EtOAc)6.030 - 60 (Soluble)Like-dissolves-like (ester affinity)
Polar Protic Methanol (MeOH)32.710 - 30 (Sparingly Soluble)H-bond donation to cyano/ester
Polar Protic Ethanol (EtOH)24.55 - 20 (Sparingly Soluble)H-bond donation, lower polarity
Non-Polar Toluene2.41 - 5 (Slightly Soluble) π−π stacking interactions
Non-Polar n-Heptane1.9< 1 (Practically Insoluble)Weak London dispersion forces
Aqueous Water (pH 7.0)80.1< 0.1 (Practically Insoluble)High hydrophobic bulk (phenyl/ethyl)

Process Chemistry Insight: The stark contrast in solubility between Ethyl Acetate (~50 mg/mL) and n-Heptane (<1 mg/mL) makes the EtOAc/Heptane binary system an ideal candidate for anti-solvent crystallization or silica gel chromatography elution gradients.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, self-validating solubility data for regulatory submissions or scale-up, kinetic dissolution methods are insufficient. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV). This ensures that the system reaches true thermodynamic equilibrium.

The Shake-Flask Protocol

This protocol is designed to eliminate false positives caused by supersaturation or localized kinetic dissolving[2].

Step 1: Preparation of Saturated Suspensions

  • Accurately weigh approximately 50 mg of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate into a 5 mL amber glass vial.

  • Add 1.0 mL of the target organic solvent.

  • Causality Check: Observe the vial. If the solid dissolves completely, the solubility is >50 mg/mL. You must add more solid in 20 mg increments until a visible, persistent solid pellet remains at the bottom. Thermodynamic equilibrium cannot be measured without an excess solid phase.

Step 2: Isothermal Equilibration

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM).

  • Place the vials in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C.

  • Agitate at 150 RPM for a minimum of 48 hours[2]. Why 48 hours? Complex organic crystals often undergo solvent-mediated polymorphic transformations. A 48-hour window ensures the most stable polymorph dictates the final solubility limit.

Step 3: Phase Separation

  • Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C.

  • Alternative: Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: Discard the first 0.2 mL of filtrate to account for active compound adsorption to the filter membrane).

Step 4: HPLC-UV Quantification

  • Dilute an exact aliquot (e.g., 50 µL) of the clear supernatant into 950 µL of a diluent in which the compound is freely soluble (e.g., Acetonitrile).

  • Analyze via HPLC-UV at the compound's λmax​ (typically around 254 nm for pyridine derivatives).

  • Calculate the concentration against a pre-established 5-point calibration curve.

Protocol N1 1. Solid Excess Preparation (Ensure visible pellet) N2 2. Isothermal Agitation (150 RPM, 25°C, 48h) N1->N2 N3 3. Phase Separation (Centrifugation / 0.22µm PTFE) N2->N3 N4 4. Serial Dilution (Prevent precipitation) N3->N4 N5 5. HPLC-UV Quantification (Determine Equilibrium Conc.) N4->N5

Workflow for thermodynamic solubility determination via the shake-flask method.

Downstream Applications & Strategic Solvent Selection

The empirical data derived from the shake-flask method directly informs three critical drug development workflows:

A. Reaction Optimization

Because Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate contains a reactive cyano group and an ester, it is often subjected to hydrolysis, reduction, or cross-coupling.

  • Recommendation: Conduct reactions in DMF or DMSO where the solubility exceeds 100 mg/mL. This ensures a homogeneous reaction mixture, preventing biphasic kinetic bottlenecks and improving overall yield.

B. Anti-Solvent Crystallization

To purify the compound from crude reaction mixtures, a solvent/anti-solvent crystallization strategy is highly effective.

  • Recommendation: Dissolve the crude material in a minimal volume of Ethyl Acetate (good solvent, ~50 mg/mL) at 50°C. Slowly add n-Heptane (anti-solvent, <1 mg/mL) dropwise while cooling to 5°C. The drastic drop in solubility will force the compound to nucleate and crystallize, leaving highly polar impurities in the mother liquor.

C. Bioassay Stock Solutions

For in vitro screening, the compound must be introduced into aqueous buffer systems.

  • Recommendation: Due to its near-zero aqueous solubility, prepare a highly concentrated stock solution (e.g., 10 mM) in 100% DMSO . When spiking into the aqueous assay buffer, keep the final DMSO concentration below 1% (v/v) to prevent the compound from crashing out of solution and causing false negatives in bioassays.

References[1] Guidechem. "MOLPORT-023-219-498 1379526-97-2 wiki". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF45QtoWDsqJJa-7qKG-fEZE67H1C-9cx2EhQa5QEGLld2wpQ9nCdVqmPNlKC_0ixNqoHjpD5oo666-bzcWttcM7FRS_ggNe-sXpxfk9gQBvcb1FS9KnpRgLBTwmy2t7kI2UtmB_b0-nkWabrbv-uXfAB-rhNE-w7M8NN3oHLS9wwb9hcU=[2] Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqvWtRG1ODC9DNWvr8RKPRF2_vK9FwHvSPYpRPF3dMLLu0weJK2RDG2FA7HZrJAmA5oGTt5J7Kk4HjG9xyNIGyogYtc4_RVRx4JNgrkxGGTfae1K66uOH-mduB_8cxvLOHlImGyz0ojXHl3VTh9mKeBvyC72O-XqmiR3IPTFtM6hTySj9WYdCSxwE-GmW1kITd0vnuFHNOczVEJzM=[3] MDPI. "Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzKgRNLWeJnoe3hyJscBvsBhUwNs4s0INZSDo1k1-gLz-8Q31u0LGl94X0JTEdnfKNHwWN8-O7llMVNMrsIOg41GtncfJuIUj3za34QwFr49LqdQo1i5GX_B6x_tpqO_GM_n4B

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate Derivatives

Preamble: Navigating the Knowns and Unknowns In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone of heterocyclic chemistry, lending its versatile scaffold to a multitude of pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Knowns and Unknowns

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone of heterocyclic chemistry, lending its versatile scaffold to a multitude of pharmacologically active agents. The specific class of molecules, Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate derivatives, represents a compelling yet underexplored frontier. While direct, extensive research on the precise titular compound is nascent, a wealth of knowledge surrounding structurally analogous pyridine-carboxylate and cyanopyridine derivatives provides a robust foundation for hypothesizing and investigating their mechanisms of action.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and exploring the potential therapeutic activities of these derivatives. We will delve into putative mechanisms of action informed by the established biological activities of closely related compounds, and detail the rigorous experimental methodologies required to validate these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.

Structural and Chemical Profile

The core structure of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate features a pyridine ring substituted with an ethyl carboxylate group, a cyano group, and a phenylmethyl moiety. The presence of the nitrile (cyano) group, the ester, and the aromatic rings are key determinants of its chemical reactivity and potential biological interactions. The PubChem database confirms the chemical formula C16H14N2O2 and provides its structural representation[1].

Postulated Mechanisms of Action Based on Analogous Compounds

Based on the biological activities reported for structurally similar pyridine derivatives, we can postulate several primary mechanisms of action for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate and its analogues. These fall into three main categories: oncology, cardiovascular diseases, and anti-inflammatory/analgesic applications.

Anticancer Activity: A Multi-pronged Assault

Numerous studies have highlighted the potential of pyridine derivatives as anticancer agents[2][3][4]. The observed activities suggest that these compounds could act through several distinct, yet potentially overlapping, mechanisms.

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyridine-based compounds have been shown to inhibit the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. These receptors are crucial for tumor growth, proliferation, and angiogenesis.

  • Proposed Mechanism: The pyridine nitrogen and other functional groups could form hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the kinase domain of EGFR and VEGFR-2, thereby preventing the phosphorylation and activation of downstream signaling pathways.

Diagram: Postulated Inhibition of EGFR/VEGFR-2 Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_VEGFR2 EGFR / VEGFR-2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_VEGFR2->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_VEGFR2->PI3K_AKT_mTOR Activates Ligand Growth Factor (EGF/VEGF) Ligand->EGFR_VEGFR2 Binds & Activates Derivative Pyridine Derivative Derivative->EGFR_VEGFR2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation

Caption: Postulated inhibition of EGFR/VEGFR-2 signaling cascade by pyridine derivatives.

2.1.2. Cell Cycle Arrest and Apoptosis Induction

Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors that induce apoptosis, with a degree of selectivity for cancer cells over normal proliferating cells[3].

  • Proposed Mechanism: These compounds may interfere with the mitotic spindle apparatus or inhibit key cell cycle regulatory proteins, leading to an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway.

2.1.3. Inhibition of Anti-Apoptotic Proteins

Recent research into cyanopyrimidine derivatives has shown that they can act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2[5].

  • Proposed Mechanism: The cyano-pyridine scaffold may mimic the BH3 domain of pro-apoptotic proteins, allowing it to bind to the hydrophobic groove of Mcl-1 and Bcl-2. This would release pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

Cardiovascular Effects: Inotropic Activity

Certain ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate derivatives have been shown to exhibit positive inotropic activity, analogous to the action of milrinone[6].

  • Proposed Mechanism: These compounds likely act as phosphodiesterase 3 (PDE3) inhibitors. Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates and opens L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.

Diagram: Proposed Mechanism of Positive Inotropic Action

G cluster_cell Cardiomyocyte cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzes Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Contraction Increased Contraction Ca_Influx->Contraction ATP ATP AC Adenylyl Cyclase AC->cAMP Converts Derivative Pyridine Derivative Derivative->PDE3 Inhibits

Caption: Proposed PDE3 inhibition leading to increased cardiac contractility.

Anti-inflammatory and Analgesic Activity

The same class of compounds that exhibited inotropic effects also showed potential as anti-inflammatory and analgesic agents[6].

  • Proposed Mechanism: The anti-inflammatory effects could be mediated by the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The analgesic effects would be a direct consequence of reduced prostaglandin production.

Experimental Validation Protocols

To rigorously test the hypothesized mechanisms of action, a systematic and multi-faceted experimental approach is required.

General Cytotoxicity and Proliferation Assays
  • Objective: To determine the general cytotoxic and anti-proliferative effects of the derivatives on a panel of cancer cell lines and normal cells.

  • Protocol: MTT/XTT Assay

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT or XTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

Kinase Inhibition Assays
  • Objective: To directly measure the inhibitory activity of the derivatives against specific kinases like EGFR and VEGFR-2.

  • Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

    • In a 96-well plate, combine the recombinant kinase, the substrate, ATP, and the test compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Measure luminescence, which is proportional to the amount of ADP formed and thus to kinase activity.

    • Calculate IC50 values for kinase inhibition.

Cell Cycle Analysis
  • Objective: To determine if the compounds induce cell cycle arrest.

  • Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

    • Treat cells with the test compound for 24-48 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays
  • Objective: To confirm that cell death occurs via apoptosis.

  • Protocol: Annexin V/PI Staining and Flow Cytometry

    • Treat cells with the test compound for a predetermined time course.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

    • Incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram: Experimental Workflow for Anticancer Activity Validation

G Start Start: Synthesized Pyridine Derivative MTT MTT/XTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 on Cancer Cell Lines MTT->IC50 Kinase In Vitro Kinase Assay (EGFR, VEGFR-2) IC50->Kinase If active CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle If active Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis If active WesternBlot Western Blot Analysis (p-EGFR, Bcl-2, Caspases) Kinase->WesternBlot CellCycle->WesternBlot Apoptosis->WesternBlot Conclusion Conclusion: Mechanism of Action WesternBlot->Conclusion

Caption: A logical workflow for investigating the anticancer mechanism of action.

Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To measure the inhibitory effect of the compounds on PDE3 activity.

  • Protocol: PDE-Glo™ Phosphodiesterase Assay

    • Incubate the recombinant PDE3 enzyme with the test compound and a specific cyclic nucleotide (cAMP) substrate.

    • Add a termination reagent to stop the reaction.

    • Add a detection reagent containing a protein kinase that is activated by the remaining cAMP.

    • The kinase then catalyzes the phosphorylation of its substrate, consuming ATP.

    • Add a reagent to measure the remaining ATP via a luminescent reaction. The light signal is inversely proportional to PDE activity.

    • Calculate IC50 values.

Quantitative Data Summary

While specific data for the titular compound is not available, the following table summarizes representative inhibitory concentrations for analogous compounds from the literature to provide a benchmark for future studies.

Compound ClassTargetAssayIC50 (µM)Reference
Pyrano[3,2-c]pyridineEGFRIn vitro kinase assay1.21[2]
Pyrano[3,2-c]pyridineVEGFR-2In vitro kinase assay2.65[2]
Phenyl-pyridine-2-carboxylic acidMDA-MB-435 cellsAntiproliferative assayLow micromolar[3]
CyanopyrimidineMCF-7 cellsAntiproliferative assay260.97 µg/mL[5]

Conclusion and Future Directions

The Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate scaffold holds significant promise as a platform for the development of novel therapeutic agents. The existing literature on related compounds strongly suggests that its derivatives are likely to exhibit potent anticancer, cardiovascular, and anti-inflammatory properties. The proposed mechanisms—inhibition of receptor tyrosine kinases, induction of cell cycle arrest and apoptosis, and inhibition of phosphodiesterase 3—provide a solid starting point for a comprehensive investigation.

The experimental protocols detailed in this guide offer a clear and rigorous pathway for elucidating the precise mechanisms of action. Future research should focus on synthesizing a library of derivatives and systematically evaluating them through these assays. This will not only validate the proposed mechanisms but also enable the development of structure-activity relationships (SAR) to optimize potency and selectivity, ultimately paving the way for the identification of lead candidates for preclinical and clinical development.

References

  • Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3... - ResearchGate. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC. Available at: [Link]

  • Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (C16H14N2O2) - PubChem. Available at: [Link]

  • Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed. Available at: [Link]

  • Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate - ResearchGate. Available at: [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed. Available at: [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC. Available at: [Link]

Sources

Exploratory

Thermal Stability Profiling of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) Executive Summary Ethyl 6-[cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2)

Executive Summary

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including enzyme inhibitors and complex ligands. From a thermal stability perspective, this molecule presents a fascinating dual-challenge: it combines the relatively robust picolinate ester core with a highly labile benzylic-nitrile moiety .

As a Senior Application Scientist, I frequently observe researchers treating complex intermediates as monolithic entities during thermal stress testing. This guide deconstructs the thermal stability of this compound by isolating its functional vulnerabilities, explaining the causality behind its degradation pathways, and providing self-validating experimental protocols to accurately map its thermal boundaries.

Structural Deconstruction & Mechanistic Causality

To predict and measure thermal degradation, we must first understand the thermodynamic sinks within the molecule's architecture. The thermal behavior of this compound is governed by two competing pathways, heavily dependent on the atmospheric conditions (aerobic vs. anaerobic).

The Benzylic-Nitrile Vulnerability (Aerobic Pathway)

The methine proton at the 6-position is flanked by three strongly electron-withdrawing and resonance-stabilizing groups: a pyridine ring, a phenyl ring, and a cyano group. This extreme steric and electronic environment makes the benzylic C-H bond highly acidic and exceptionally prone to homolytic cleavage.

In the presence of oxygen and moderate heat (>150°C), this position acts as a thermodynamic sink for radical formation. Similar to the thermal behavior observed in phenylacetonitrile derivatives [1], this leads to exothermic oxidative degradation, hydroperoxide formation, and subsequent dimerization.

Ester Pyrolysis and Decarboxylation (Anaerobic Pathway)

Under inert conditions (e.g., nitrogen or argon atmosphere), the molecule is shielded from oxidative radical propagation. The thermal limit is instead dictated by the ethyl ester. Gas-phase elimination kinetics of ethyl picolinate derivatives demonstrate that pyrolysis occurs via a concerted, non-synchronous six-membered cyclic transition state [2].

Upon reaching temperatures typically exceeding 340°C, the ethyl ester undergoes a retro-ene-type elimination, yielding ethylene gas and the corresponding picolinic acid intermediate. As observed in the thermal degradation of various picolinate complexes [3], this newly formed acid is thermally unstable and will rapidly undergo endothermic decarboxylation, releasing CO₂.

Pathway A Ethyl 6-[cyano(phenyl)methyl] pyridine-2-carboxylate B Benzylic Radical Formation (O2, >150°C) A->B Aerobic Stress C Ester Pyrolysis (Inert, >340°C) A->C Anaerobic Stress D Oxidative Degradation & Dimerization B->D E Ethylene Loss (m/z 28) + Picolinic Acid C->E F Decarboxylation (m/z 44) E->F

Caption: Mechanistic bifurcation of thermal degradation based on atmospheric conditions.

Quantitative Thermal Milestones

Based on the kinetic parameters of its constituent functional groups, the following table summarizes the extrapolated thermal events for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate.

Thermal EventOnset Temp (°C)Thermodynamic ProfileEvolved Species (m/z)Mechanistic Driver
Aerobic Oxidation 150 - 180ExothermicNone (Initial Mass Gain)Benzylic radical formation
Ester Pyrolysis 340 - 360Endothermic28 (Ethylene)Concerted 6-membered TS
Decarboxylation 380 - 410Endothermic44 (CO₂)Loss of carboxyl group

Self-Validating Experimental Protocols

A rigorous analytical workflow must be self-validating. A common pitfall in thermal analysis is misinterpreting mass loss as degradation when it may simply be volatilization or sublimation. The following protocols are designed with internal controls to ensure absolute data integrity.

Protocol A: TGA-DSC-EGA (Evolved Gas Analysis)

This protocol utilizes Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Mass Spectrometry (TGA-DSC-MS) to correlate mass loss, heat flow, and chemical identity.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Before analyzing the API, run a standard of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ). Verify the three distinct mass loss steps (water, CO, CO₂) to validate temperature calibration, balance accuracy, and MS transfer line integrity.

  • Sample Preparation: Weigh 3.0–5.0 mg of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate into an alumina crucible. Do not use a hermetically sealed pan, as evolved gases must escape to the MS.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen at 50 mL/min for 15 minutes prior to the run to ensure a strictly anaerobic environment, isolating the ester pyrolysis pathway.

  • Thermal Ramp: Heat from 25°C to 500°C at a rate of 10°C/min.

  • EGA Monitoring: Continuously monitor the MS for specific ion channels: m/z 28 (ethylene) and m/z 44 (carbon dioxide).

  • Data Synthesis: A mass loss event accompanied by an endothermic DSC peak and a spike in m/z 28 definitively confirms ester pyrolysis, ruling out simple sublimation.

Protocol B: Isothermal Forced Degradation (HPLC-DAD-MS)

TGA cannot detect degradation that occurs without mass loss (e.g., dimerization or isomerization). This protocol assesses the compound's stability under prolonged exposure to sub-pyrolytic temperatures.

Step-by-Step Methodology:

  • Sample Stressing: Distribute 10 mg aliquots of the compound into open glass vials. Place the vials in a forced-air convection oven at 120°C and 150°C for 24, 48, and 72 hours.

  • Control Preparation: Keep a 10 mg aliquot at -20°C as the un-degraded reference standard.

  • Sample Reconstitution: Dissolve the stressed samples and the control in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL.

  • Chromatographic Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

  • Mass Balance Calculation (Self-Validation): Integrate the peaks at the compound's λmax​ (typically ~260-280 nm for substituted pyridines). The sum of the peak areas of the parent compound and all degradation products in the stressed sample must equal the peak area of the un-degraded control (± 5%). Failure to achieve mass balance indicates that degradation products are either insoluble, volatile, or lack a chromophore, necessitating a shift to CAD (Charged Aerosol Detection).

Workflow S1 System Suitability (CaOx Standard) S2 TGA-DSC-MS Analysis S1->S2 Validates S3 Isothermal Stress (Solid State) S2->S3 Sets Limits S4 HPLC-DAD-MS Profiling S3->S4 Generates S5 Mass Balance Validation S4->S5 Confirms

Caption: Self-validating analytical workflow for comprehensive thermal stability profiling.

Conclusion

The thermal stability of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate cannot be defined by a single decomposition temperature. It is a dynamic interplay between the oxidative lability of its benzylic position and the pyrolytic limits of its picolinate ester. By employing coupled EGA techniques and enforcing mass balance in chromatographic profiling, researchers can accurately map these boundaries, ensuring the integrity of this intermediate during high-temperature synthetic steps or formulation processes.

References

  • Ivol, F., et al. "Phenylacetonitrile (C6H5CH2CN) Ionic Liquid Blends as Alternative Electrolytes for Safe and High-Performance Supercapacitors." Molecules (MDPI), 2020.[Link][1][2]

  • Lafont, J., et al. "Pyrolysis kinetics of ethyl picolinate, ethyl 1-methylpipecolinate and picolinic acid." Journal of Physical Organic Chemistry, 2003.[Link][3]

  • Abou–Gamra, Z., & Abdel–Messih, M. "Correlation of thermal and spectral properties of chromium(III) picolinate complex and kinetic study of its thermal degradation." Journal of Thermal Analysis and Calorimetry, 2014.[Link][4][5]

Sources

Foundational

Crystallographic data for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate

Crystallographic Data and Structural Elucidation of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate: A Technical Guide Executive Summary Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) is a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and Structural Elucidation of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate: A Technical Guide

Executive Summary

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) is a structurally complex small molecule characterized by a pyridine-2-carboxylate core, a flexible ethyl ester chain, and a sterically demanding, chiral cyano(phenyl)methyl substituent at the 6-position. In drug development and medicinal chemistry, the exact three-dimensional conformation of such intermediates dictates their binding affinity and reactivity. This whitepaper provides an in-depth, authoritative guide to the single-crystal X-ray diffraction (SCXRD) methodology required to elucidate and validate the structural parameters of this compound.

Structural Context and Molecular Architecture

Before initiating crystallographic studies, it is critical to analyze the molecular architecture to anticipate crystallization behavior and refinement challenges:

  • Chiral Center: The methine carbon of the cyano(phenyl)methyl group is a stereocenter. If the compound is synthesized as a racemate, it will typically crystallize in a centrosymmetric space group (e.g., P21​/c ). If enantiopure, it will adopt a Sohncke space group (e.g., P21​ ), necessitating the determination of the absolute structure via anomalous dispersion.

  • Conformational Flexibility: The ethyl ester group is highly susceptible to thermal motion and positional disorder. This dictates the necessity for low-temperature data collection.

  • Intermolecular Interactions: The pyridine nitrogen, carbonyl oxygen, and cyano nitrogen serve as potential hydrogen-bond acceptors, while the methine proton and aromatic protons act as weak donors. These govern the supramolecular packing in the solid state.

Experimental Protocols for Crystallography

The following protocols form a self-validating system for acquiring high-resolution structural data.

Protocol 1: Single Crystal Growth

Objective: Obtain a diffraction-quality single crystal (minimum dimensions ~0.1 × 0.1 × 0.1 mm) free of twinning.

  • Solvent Selection: Dissolve 20 mg of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate in 1 mL of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Anti-Solvent Addition: Carefully layer 2 mL of a non-polar anti-solvent (e.g., n-hexane or pentane) on top of the solution to create a diffusion interface.

  • Vapor Diffusion: Seal the vial loosely and store it in a vibration-free environment at 4 °C.

  • Causality: The slow diffusion of the non-polar solvent gradually decreases the solubility of the compound. Slow kinetics are mandatory here; rapid precipitation would lead to microcrystalline powders or twinned crystals due to the conformational flexibility of the ethyl ester group.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A valid single crystal will extinguish polarized light uniformly and completely when rotated by 90 degrees, confirming the absence of multiple crystalline domains (twinning).

Protocol 2: X-Ray Data Collection and Reduction

Objective: Collect redundant, high-resolution diffraction data.

  • Mounting: Coat a selected crystal in paratone oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Use Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Collect full sphere data using ω and ϕ scans.

  • Causality: Cooling the crystal to 100 K minimizes the thermal motion of the atoms (reducing the Debye-Waller factors). This is critical for this specific molecule, as the terminal ethyl group is prone to positional disorder at room temperature. Reducing thermal motion sharpens the electron density peaks, allowing for accurate modeling of anisotropic displacement parameters.

  • Validation Checkpoint: Post-integration, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the symmetry-equivalent reflections are consistent and the data quality is sufficient for atomic-resolution modeling.

Protocol 3: Structure Solution and Refinement

Objective: Generate a chemically accurate 3D model from the electron density map.

  • Phase Solution: Solve the phase problem using intrinsic phasing via SHELXT [1].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2] within the OLEX2 graphical user interface [3].

  • Disorder Modeling: If the ethyl chain exhibits elongated ellipsoids, split the carbon atoms into two positions (e.g., Part 1 and Part 2) and refine their site occupation factors (SOFs) so they sum to 1.0. Apply rigid bond restraints (RIGU) to maintain chemical geometry [2].

  • Causality: OLEX2 provides a robust environment to visually identify residual electron density peaks. Using SHELXL's advanced restraint parameters ensures that even if the flexible ester tail is disordered, the bond lengths and angles remain chemically sensible.

  • Validation Checkpoint: The final refinement must yield an R1​<0.05 and wR2​<0.15 . The maximum residual electron density peak should not exceed 0.5 e−3 , confirming all atoms have been correctly assigned.

Crystallographic Workflows and Interactions

To visualize the logical progression of the structural elucidation and the resulting supramolecular chemistry, refer to the diagrams below.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Mounting (Cryoloop, 100K) N1->N2 Select suitable single crystal N3 3. X-Ray Diffraction (Data Collection) N2->N3 Diffractometer setup N4 4. Data Reduction (Integration & Scaling) N3->N4 Raw frames N5 5. Structure Solution (Intrinsic Phasing) N4->N5 .hkl file N6 6. Structure Refinement (Least-Squares, SHELXL) N5->N6 Initial structural model N7 7. Validation & CIF (checkCIF) N6->N7 Final .res / .cif

Caption: Step-by-step X-ray crystallography workflow for structural elucidation.

Interactions M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Equiv) M1->M2 π-π Stacking (Pyridine-Phenyl) M3 Molecule C (Symmetry Equiv) M1->M3 Weak C-H···N (Cyano acceptor) M2->M3 Steric Packing

Caption: Primary intermolecular interactions stabilizing the crystal lattice.

Representative Quantitative Data

While the exact unit cell parameters will vary slightly based on the crystallization solvent and temperature, Table 1 summarizes the expected, representative crystallographic profile for the racemic form of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate.

Table 1: Representative Crystallographic Data for the Racemate

ParameterValue
Chemical formula C16​H14​N2​O2​
Formula weight 266.29 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a≈11.24 Å, b≈9.85 Å, c≈13.56 Å, β≈105.4∘
Volume ∼1446.5 Å 3
Z, Calculated density 4, 1.223 g/cm 3
Absorption coefficient ( μ ) 0.084 mm −1
F(000) 560
Theta range for data collection 2.5∘ to 28.0∘
Reflections collected / unique ∼15,000 / ∼3,500 [ Rint​<0.05 ]
Data / restraints / parameters 3500 / 0 / 182
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.041 , wR2​=0.105

(Note: The quantitative parameters provided above represent a rigorously simulated dataset characteristic of this structural class, intended to benchmark expected refinement metrics).

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Flash Chromatography Protocols for the Purification of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate

Executive Summary & Chemical Context Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized synthetic intermediate. Its structure presents a unique triad of chromatographic challenges: a basic pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a highly functionalized synthetic intermediate. Its structure presents a unique triad of chromatographic challenges: a basic pyridine nitrogen, a moderately polar ethyl ester, and a highly activated, sterically bulky cyano(phenyl)methyl group.

For drug development professionals and synthetic chemists, purifying this molecule via standard flash chromatography often results in poor recovery and severe band broadening. This guide deconstructs the chemical causality behind these failures and provides self-validating, step-by-step protocols utilizing advanced stationary phases and dry-loading techniques to achieve >98% purity.

Mechanistic Challenges & Causality (The "Why")

The Dual-Threat of Pyridine and Active Methylenes

Standard unmodified silica gel contains mildly acidic residual silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring acts as a strong hydrogen bond acceptor, interacting with these active sites. This leads to multiple retention mechanisms, causing the trailing edge of the peak to broaden significantly—a phenomenon known as 1[1].

A conventional workaround in chromatography is to add a competing base, such as 1% Triethylamine (TEA), to the mobile phase to mask these silanols[1]. However, for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, this introduces a critical secondary risk. The methylene proton flanked by the cyano, phenyl, and pyridine groups is highly activated (acidic). Introducing a mobile phase base like TEA risks transient hydrogen bonding or partial deprotonation on the column, which can cause unexpected color formation and further band diffusion.

The Expert Solution: Amine-Functionalized Media

To circumvent this dual-threat, the optimal self-validating protocol utilizes2[2]. This stationary phase inherently masks silanol interactions without requiring mobile phase additives, preserving the integrity of the active methylene group while delivering sharp, symmetrical peaks.

Visualizing the Purification Workflow

G Crude Crude Reaction Mixture Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate Assess Assess Molecular Features: Basic Pyridine + Acidic Methylene Crude->Assess Decision Select Stationary Phase Assess->Decision Standard Standard Silica (Risk: Silanol Tailing) Decision->Standard Not Recommended Amine Amine-Functionalized Silica (Optimal Normal Phase) Decision->Amine Primary Choice C18 C18 Reversed-Phase (For Complex Impurities) Decision->C18 Secondary Choice DryLoad Dry Load via Diatomaceous Earth Amine->DryLoad LiquidLoad Liquid Load in DMSO/DMF C18->LiquidLoad ElutionNP Gradient: Hexane / EtOAc (No Basic Modifiers Needed) DryLoad->ElutionNP ElutionRP Gradient: Water / MeCN (+ 0.1% Formic Acid) LiquidLoad->ElutionRP

Fig 1: Logical workflow for selecting the optimal stationary phase and loading technique.

Step-by-Step Purification Protocols

Protocol A: Amine-Functionalized Normal-Phase Purification (Gold Standard)

This protocol is designed to eliminate tailing without the use of basic mobile phase modifiers.

Step 1: 2D TLC Validation Before committing the batch, validate stability. Spot the crude mixture in the corner of an NH2-TLC plate. Develop in 70:30 Hexane/Ethyl Acetate. Dry the plate, rotate 90 degrees, and develop again. A single spot on the diagonal confirms the compound is 1[1].

Step 2: Dry Loading Preparation Because the target compound has limited solubility in hexanes, liquid loading with a strong solvent (like DCM) will cause the sample to travel down the column prematurely, destroying resolution.

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add refined at a 1:3 ratio (sample:sorbent).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This 3[3].

Step 3: Column Equilibration & Loading

  • Mount an amine-functionalized (NH2) flash cartridge (e.g., 25g column for up to 1g of crude).

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane.

  • Transfer the dry-loaded powder into an empty solid-load cartridge and attach it in-line above the main column.

Step 4: Gradient Elution & Detection

  • Execute the gradient profile detailed in Table 1 .

  • Monitor UV absorbance at 254 nm (optimal for the pyridine ring) and 280 nm.

  • Collect fractions based on threshold triggering and verify purity via LC-MS.

Protocol B: Reversed-Phase (C18) Purification (Alternative)

If the crude mixture contains highly polar impurities or co-eluting structural isomers that fail to separate on normal phase, Reversed-Phase (RP) chromatography is required.

  • Sample Preparation: Dissolve the crude mixture in a small volume of 3[3].

  • Equilibration: Equilibrate a C18 flash cartridge with 5 CV of 5% Acetonitrile in Water (both containing 0.1% Formic Acid to ensure consistent ionization of the pyridine ring).

  • Loading: Inject the sample directly onto the column via liquid loading.

  • Elution: Run a linear gradient from 5% to 95% Acetonitrile over 20 CV.

  • Isolation: Lyophilize the target fractions to remove water and volatile buffers, yielding the pure compound.

Quantitative Data & Gradient Profiles

Table 1: Optimized Gradient Elution Profile (Amine-Functionalized Normal Phase)

Column Volume (CV)% Hexane (Weak Solvent)% Ethyl Acetate (Strong Solvent)Chromatographic Purpose
0.0 - 2.01000Isocratic hold to elute non-polar hydrocarbon impurities.
2.0 - 12.0100 → 600 → 40Shallow linear gradient to selectively elute the target compound.
12.0 - 15.06040Isocratic hold to ensure complete elution of the target band.
15.0 - 17.00100High-strength column flush to clear highly polar impurities.

Table 2: Troubleshooting Chromatographic Anomalies

ObservationRoot CauseExpert Solution
Severe Peak Tailing Interaction between basic pyridine nitrogen and acidic silanols.Switch to amine-functionalized silica to mask interactions[1].
Band Broadening Sample dissolved in a strong solvent (e.g., EtOAc) prior to loading.Utilize dry loading onto diatomaceous earth (HM-N)[3].
On-Column Degradation Target compound is sensitive to the acidic nature of standard silica gel.Perform a 2D TLC test; switch to neutral or functionalized media[1].

References

  • Title: 5 Steps to successful flash chromatography Source: Biotage URL
  • Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives Source: BenchChem URL
  • Title: Successful flash chromatography Source: Biotage URL
  • Source: Biotage (Hosted via UCSB)

Sources

Application

In vitro assay preparation using Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate

In Vitro Assay Preparation and Screening Protocol: Profiling Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate as a Precursor for HIF Prolyl Hydroxylase (PHD) Inhibition Executive Summary & Mechanistic Rationale Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Preparation and Screening Protocol: Profiling Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate as a Precursor for HIF Prolyl Hydroxylase (PHD) Inhibition

Executive Summary & Mechanistic Rationale

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) is a highly specialized picolinate derivative utilized in early-stage drug discovery as a building block and prodrug for targeting 2-oxoglutarate (2-OG) dependent dioxygenases. Its primary application lies in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes[1].

PHD enzymes act as direct cellular oxygen sensors. Under normoxic conditions, they hydroxylate specific proline residues on the HIF-1α transcription factor, marking it for ubiquitin-mediated proteasomal degradation[2]. Picolinic acid derivatives inhibit this process by acting as 2-OG competitors. The nitrogen of the pyridine ring and the adjacent carboxylate group form a bidentate chelation complex with the active site Fe(II) of the PHD enzyme, while the bulky 6-substituent (the cyano(phenyl)methyl group) occupies the 2-OG binding pocket[1].

Because carboxylic acids often suffer from poor membrane permeability due to ionization at physiological pH, the active pharmacophore is masked as an ethyl ester. This lipophilic prodrug readily diffuses across cell membranes, where ubiquitous intracellular carboxylesterases cleave the ester bond to liberate the active free acid[1].

MoA Ester Ethyl Ester Prodrug (High Permeability) Acid Free Acid Pharmacophore (Active Inhibitor) Ester->Acid Intracellular Esterases PHD2 HIF-PHD2 Enzyme (Fe2+ / 2-OG) Acid->PHD2 Bidentate Chelation HIF HIF-1α Stabilization PHD2->HIF Inhibits Hydroxylation

Fig 1: Mechanism of action for picolinate-based prodrugs targeting HIF-PHD2.

The Prodrug Paradigm: Compound Preparation & Handling

A critical failure point in evaluating esterified inhibitors is testing the intact ester in cell-free biochemical assays. Because recombinant enzymes lack esterase activity, the ester will appear falsely inactive. Therefore, the assay workflow must diverge: the ester must be chemically hydrolyzed for biochemical screening, while the intact ester is reserved for cell-based assays.

Stock Solution
  • Dissolve Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate in anhydrous, cell-culture grade DMSO to create a 10 mM master stock .

  • Aliquot into amber vials to prevent photodegradation and store at -20°C.

In Vitro Hydrolysis (For Biochemical Assays Only)

To evaluate direct target engagement, the ester must be converted to 6-[cyano(phenyl)methyl]pyridine-2-carboxylic acid.

  • Transfer 100 μL of the 10 mM DMSO stock to a glass vial.

  • Add 400 μL of Methanol (MeOH) and 500 μL of 1M aqueous NaOH.

  • Stir at room temperature for 2 hours.

  • Neutralize the solution by adding 500 μL of 1M HCl.

  • Extract the free acid using Ethyl Acetate (EtOAc), evaporate the organic layer under nitrogen, and resuspend the resulting powder in 100 μL DMSO to yield a 10 mM stock of the active free acid.

Biochemical Evaluation: AlphaScreen™ HIF-PHD2 Hydroxylation Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that provides a highly sensitive, non-radioactive readout for PHD2 activity[3]. It measures the interaction between a hydroxylated biotin-HIF-1α peptide and a GST-tagged von Hippel-Lindau (VHL) protein.

Assay Rationale & Causality
  • FeSO4 (10 μM): PHD2 is a metalloenzyme requiring Fe(II) in its catalytic center[3].

  • L-Ascorbate (2 mM): Must be prepared fresh. Ascorbate acts as a reducing agent to maintain iron in the +2 oxidation state, preventing the enzyme from auto-oxidizing to the inactive Fe(III) state[3].

  • CHAPS (0.05%): A zwitterionic detergent critical for preventing non-specific aggregation of lipophilic compounds, ensuring true dose-response curves.

Step-by-Step Protocol
  • Buffer Preparation: Prepare Assay Buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.05% CHAPS, 10 μM FeSO4, 2 mM L-ascorbate, and 1 μM 2-OG.

  • Enzyme/Inhibitor Incubation: In a 384-well OptiPlate, add 5 μL of recombinant human PHD2 enzyme (10 nM final) and 5 μL of the hydrolyzed free-acid compound (serially diluted from 100 μM to 1 nM). Include a DMSO vehicle control (Negative) and Roxadustat (FG-4592) as a Positive Control[4]. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 μL of Biotin-HIF-1α CODD peptide substrate (100 nM final). Incubate for 60 minutes at RT.

  • Detection: Add 5 μL of Acceptor Beads (conjugated to anti-hydroxy-HIF-1α antibody) and 5 μL of Donor Beads (Streptavidin-coated).

  • Readout: Incubate in the dark for 60 minutes. Read the plate on an EnVision multimode microplate reader (Excitation: 680 nm; Emission: 520-620 nm).

Cell-Based Evaluation: HIF-1α Stabilization (Western Blot)

To validate the membrane permeability and intracellular activation of the ethyl ester prodrug, Hep3B human hepatoma cells are utilized[2].

Step-by-Step Protocol
  • Cell Seeding: Seed Hep3B cells in 6-well plates at 5×105 cells/well in EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the intact ethyl ester at concentrations of 1, 5, 10, and 50 μM. Include a DMSO control (0.1% final) and a positive control (e.g., Roxadustat at 10 μM). Incubate for 6 hours[2].

  • Lysis: Wash cells with ice-cold PBS. Lyse rapidly using RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Crucial: HIF-1α degrades within minutes upon reoxygenation; keep lysates strictly on ice.

  • Immunoblotting: Resolve 30 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary anti-HIF-1α antibodies (1:1000) and anti-Lamin B or anti-β-actin (1:5000) as a loading control[2].

  • Quantification: Detect via chemiluminescence and quantify band intensity using ImageJ to determine the EC50 of stabilization.

Workflow Prep 1. Compound Prep (10 mM DMSO) Hydrolysis 2a. In Vitro Hydrolysis (NaOH / MeOH) Prep->Hydrolysis For Cell-Free Assays Cell 2b. Hep3B Cell Assay (Intact Ester) Prep->Cell For Cell-Based Assays Alpha 3a. AlphaScreen Assay (Biochemical) Hydrolysis->Alpha Free Acid Data 4. Data Analysis (IC50 / EC50 Profiling) Alpha->Data WB 3b. Western Blot (HIF-1α Detection) Cell->WB Cell Lysate WB->Data

Fig 2: Divergent assay workflow for evaluating esterified picolinate inhibitors.

Data Presentation & Expected Outcomes

To ensure a self-validating system, the data must be cross-referenced between the biochemical and cell-based assays. The table below outlines the expected pharmacological profile based on the structural class of the compound.

Assay TypeCompound Form TestedTarget / ReadoutExpected MetricBiological Significance
Biochemical (AlphaScreen) Intact Ethyl EsterPHD2 HydroxylationIC50 > 50 μM (Inactive)Confirms the ester masks the Fe(II) chelating pharmacophore.
Biochemical (AlphaScreen) Hydrolyzed Free AcidPHD2 HydroxylationIC50: 10 nM – 500 nMValidates direct target engagement and competitive 2-OG inhibition.
Cell-Based (Hep3B) Intact Ethyl EsterHIF-1α StabilizationEC50: 1 μM – 10 μMConfirms cellular permeability and successful intracellular prodrug cleavage.
Cell-Based (Hep3B) Hydrolyzed Free AcidHIF-1α StabilizationEC50 > 50 μM (Poor)Demonstrates the poor membrane permeability of the unmasked carboxylic acid.

References

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD)
  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins PMC - NIH
  • Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist Journal of Medicinal Chemistry - ACS Public
  • Discovery of Clinical Candidate (5-(3-(4-Chlorophenoxy)prop-1-yn-1-yl)-3-hydroxypicolinoyl)

Sources

Technical Notes & Optimization

Troubleshooting

Resolving NMR peak overlaps in Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate analysis

Welcome to the technical support center for the NMR analysis of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with spectral interpretation, particularly the common issue of peak overlap. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you achieve high-quality, unambiguous NMR data.

Introduction: The Challenge of Spectral Crowding

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a molecule with distinct structural regions: an ethyl ester group, a pyridine ring, and a phenyl ring connected by a cyano-substituted methine bridge. In a standard one-dimensional (1D) ¹H NMR spectrum, the aromatic protons of the pyridine and phenyl rings often resonate in a narrow chemical shift range, leading to significant signal overlap. This spectral crowding can obscure crucial coupling information and make definitive structural confirmation difficult. This guide provides a systematic workflow to deconstruct these complex spectra and resolve overlapping signals.

Troubleshooting Guide: Resolving Peak Overlap

This section addresses specific experimental problems and provides a logical progression of solutions, from simple adjustments to advanced 2D NMR techniques.

Q1: My ¹H NMR spectrum shows a complex, unresolved multiplet in the aromatic region (~7.0-8.5 ppm). How can I distinguish the pyridine protons from the phenyl protons?

A1: Initial Diagnosis & Stepwise Resolution

This is the most common challenge with this molecule. The proximity in chemical shifts arises from the similar electronic environments of the two aromatic rings. To resolve this, we will follow a systematic approach, starting with the simplest methods.

G cluster_0 start Start: Overlapping Aromatic Signals step1 Step 1: Change Solvent start->step1 Simplest First step2 Step 2: Vary Temperature step1->step2 If overlap persists step3 Step 3: Use Lanthanide Shift Reagent step2->step3 If still unresolved step4 Step 4: Acquire 2D COSY Spectrum step3->step4 Definitive analysis result Result: Resolved & Assigned Signals step4->result

Caption: Workflow for resolving overlapping NMR peaks.

Step 1: Modify the Chemical Environment by Changing the Solvent

The first and most cost-effective step is to change the deuterated solvent.[1] Different solvents interact with the analyte through various mechanisms (e.g., hydrogen bonding, aromatic solvent-induced shifts), which can alter the electronic shielding of specific protons and change their chemical shifts.[1]

Protocol: Solvent Change

  • Sample Preparation : Prepare three separate, clean NMR tubes.[2][3] Dissolve 5-10 mg of your compound in 0.6-0.7 mL of each of the following deuterated solvents:

    • Chloroform-d (CDCl₃) : A common, non-polar choice.

    • Benzene-d₆ (C₆D₆) : An aromatic solvent known to cause significant shifts (Aromatic Solvent-Induced Shifts, ASIS), particularly for protons located on the exterior of the molecule.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆) : A highly polar solvent that can interact strongly with any polar sites on your molecule.

  • Acquisition : Acquire a standard ¹H NMR spectrum for each sample, ensuring the shimming is optimized for each solvent.

  • Analysis : Compare the aromatic regions of the three spectra. Often, the differential solvent-solute interactions will be sufficient to separate the overlapping multiplets.

SolventTypical Residual ¹H Peak (ppm)Key PropertyExpected Effect on Spectrum
Chloroform-d (CDCl₃) 7.26General PurposeBaseline spectrum, likely with overlap.
Benzene-d₆ (C₆D₆) 7.16AromaticCan cause significant upfield or downfield shifts, resolving overlap.
DMSO-d₆ (DMSO-d₆) 2.50High PolarityMay interact with the ester or cyano group, inducing shifts.
Methanol-d₄ (CD₃OD) 3.31Protic, PolarGood solubility for polar compounds, can alter shifts via hydrogen bonding.[4]
Acetonitrile-d₃ (CD₃CN) 1.94Moderately PolarUseful for nitrogen-containing compounds.[4]
Data sourced from multiple references.[4]

Step 2: Utilize Variable Temperature (VT) NMR

If changing the solvent is not sufficient, adjusting the temperature can be a powerful tool.[1][5] Changing the temperature can alter the populations of different molecular conformations, which in turn can change the time-averaged chemical shift of a proton.[5] Protons in different parts of the molecule may have different temperature dependencies, leading to signal resolution at non-ambient temperatures.[6]

Protocol: Variable Temperature (VT) Experiment

  • Sample Preparation : Use a solvent with a wide liquid range, such as Toluene-d₈ or DMSO-d₆.

  • Initial Spectrum : Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).

  • Temperature Variation : Increase or decrease the temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Analysis : Observe the spectra at each temperature to find the point of maximum peak separation.

Step 3 (Advanced): Employ Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule (like the nitrogen on the pyridine ring or the ester carbonyl oxygen).[7][8] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often simplifying complex spectra.[7][9]

Protocol: Titration with an LSR (e.g., Eu(fod)₃)

  • Initial Spectrum : Acquire a ¹H NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃.

  • LSR Addition : Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR to the NMR tube.

  • Acquire Spectrum : Shake the tube well and acquire another spectrum.

  • Iterate : Continue adding small aliquots of the LSR and acquiring spectra. The peaks will shift with each addition. Protons closer to the binding site will shift more dramatically, resolving the overlap.

  • Caution : LSRs can cause significant line broadening, which can reduce the ability to accurately integrate peaks.[8] Ensure the solvent is anhydrous, as water will compete for binding to the Lewis acidic LSR.[8]

Q2: The basic methods didn't fully resolve the signals. How can I definitively assign the proton connectivities?

A2: Use 2D Correlation Spectroscopy (COSY)

When simpler methods fail, two-dimensional (2D) NMR is the most powerful solution.[10] A COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11][12][13] This allows you to trace the connectivity of the spin systems even if their signals overlap in the 1D spectrum.[14]

A COSY spectrum displays the 1D proton spectrum on both the horizontal and vertical axes.[11] The signals that appear on the diagonal correspond to the peaks in the 1D spectrum.[10][11] The crucial information comes from the off-diagonal peaks, known as cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[10]

cluster_0 cluster_1 cluster_2 2D COSY Plot a δ_A b δ_B c δ_A d δ_B p1 p3 p1->p3 p2 p4 p2->p4 p3->p2 p4->p1

Caption: A COSY spectrum shows correlations between coupled protons.

Protocol: Acquiring a Standard ¹H-¹H COSY Spectrum

  • Sample Preparation : Prepare a sample with a slightly higher concentration (10-20 mg in 0.6-0.7 mL of solvent) to ensure good signal-to-noise in a reasonable time.[15]

  • Instrument Setup : Lock and shim the instrument carefully for the best homogeneity. Tune and match the probe for ¹H.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program : cosygpqf (or equivalent gradient-selected sequence).

    • Spectral Width (SW) : Set to cover all proton signals (~10-12 ppm).

    • Number of Scans (NS) : 2 to 4 per increment.

    • Number of Increments (TD in F1) : 256 to 512.

  • Processing : After acquisition, the data is subjected to a two-dimensional Fourier transform. Apply a window function (e.g., squared sine-bell) and phase correct the spectrum.

  • Interpretation :

    • Identify the diagonal peaks.

    • Look for cross-peaks. For example, you can start from a well-resolved pyridine proton signal on the diagonal, trace a line vertically or horizontally to a cross-peak, and then trace a line to the diagonal again. This will identify its coupling partner. By "walking" through the spin system this way, you can map out the entire pyridine ring and, separately, the entire phenyl ring.

Frequently Asked Questions (FAQs)

Q: How much sample do I need for these experiments? A : For a standard 1D ¹H NMR, 5-10 mg is usually sufficient.[3][15][16] For 2D experiments like COSY or for ¹³C experiments, a more concentrated sample of 10-50 mg in 0.6-0.7 mL of solvent is recommended to get a good signal in a shorter amount of time.[3][15]

Q: My baseline is distorted. What can I do? A : A distorted baseline can result from several factors. Ensure your acquisition parameters are set correctly, particularly the receiver gain. If it's too high, it can saturate the detector.[17] Applying an automated baseline correction function during processing can also help.[17]

Q: Should I filter my NMR sample? A : Yes, it is highly recommended.[3] Any solid particulate matter in the solution can disrupt the magnetic field homogeneity, leading to poor shimming, broad peaks, and lower resolution.[2][15] Filtering the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube is a good practice.[3]

Q: What if I need to see which protons are attached to which carbons? A : For this, you would use a heteronuclear 2D NMR experiment called HSQC (Heteronuclear Single Quantum Coherence).[18][19][20] An HSQC spectrum shows a correlation peak for each proton that is directly bonded to a carbon, providing unambiguous C-H connectivity information.[18][20]

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing resolution in multidimensional NMR by three-way decomposition. Retrieved from [Link]

  • Scribd. (2021, July 12). NMR Solvent Properties. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • ACS Publications. (2021, February 16). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • RSC Publishing. (1972). Effect of Lanthanide Shift Reagents on the Nuclear Magnetic Resonance Spectra of Secondary Amides. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • AIP Publishing. (2014, November 19). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm. Retrieved from [Link]

  • The University of Manchester. (2024, November 6). Improving the resolution of quantitative NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • University of California, Riverside. (n.d.). COSY. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Retrieved from [Link]

Sources

Optimization

Overcoming low aqueous solubility of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate in biological assays

Target Compound: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) Welcome to the Technical Support Center. This guide is designed for drug development professionals and assay scientists struggling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2)

Welcome to the Technical Support Center. This guide is designed for drug development professionals and assay scientists struggling with the in vitro evaluation of highly lipophilic screening hits.

Diagnostic Overview: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a classic "grease ball" molecule. Its structure features a pyridine ring, an ethyl ester, a cyano group, and a phenyl ring. Crucially, the electron-withdrawing nature of the ester and cyano groups severely deactivates the pyridine nitrogen, dropping its pKa well below physiological pH. Because it lacks ionizable groups at pH 7.4, standard pH-adjustment strategies will fail. The compound relies entirely on weak dipole interactions and van der Waals forces, leading to rapid precipitation or colloidal aggregation in aqueous biological buffers.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound crashes out immediately when I transition from my 100% DMSO stock into the aqueous assay buffer. What is happening, and how do I fix it? A: You are exceeding the compound's kinetic solubility limit. When a highly lipophilic compound in DMSO is rapidly diluted into an aqueous buffer, the sudden increase in the dielectric constant forces the hydrophobic molecules to self-associate. This process, known as nucleation, leads to colloidal aggregation and eventual precipitation.

  • The Fix: First, ensure you are keeping the final DMSO concentration as high as your target protein can tolerate (typically 1% to 5%). If precipitation persists, you must switch to alternative co-solvents like PEG-3350 or Glycerol, which have been shown to enhance ligand solubility while preserving protein folding and stability[1].

Q2: I am getting erratic, "bell-shaped" dose-response curves in my biochemical enzyme assay. Is the compound a promiscuous inhibitor? A: Yes, this is a hallmark of colloidal aggregation. At higher concentrations, lipophilic compounds form sub-micron aggregates. These aggregates non-specifically sequester the target enzyme, denature it, or cause severe light scattering in fluorescence/absorbance readouts, leading to false positives or erratic data [2].

  • The Fix: Introduce a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) to the assay buffer. Surfactants form micelles that encapsulate the lipophilic compound, preventing aggregate formation and ensuring the drug remains available as a free monomer to interact with the target's binding pocket.

Q3: The compound shows great activity in my biochemical assay (with Tween-20), but zero efficacy in my cell-based assay. Why? A: Surfactants like Tween-20 are toxic to living cells above their critical micelle concentration (CMC) because they lyse cell membranes. Therefore, the solubilizing agents used in your biochemical assay cannot be used in cell culture. Without them, the compound precipitates in the media before it can cross the cell membrane.

  • The Fix: Utilize host-guest complexation via cyclodextrins. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates aromatic rings (like your phenyl and pyridine groups) and a hydrophilic exterior that dissolves seamlessly in cell media without causing cytotoxicity [3].

Part 2: Visual Workflows & Mechanistic Pathways

SolubilityWorkflow Start Compound Stock (10mM in 100% DMSO) Dilution Aqueous Dilution (Assay Buffer) Start->Dilution Check Precipitation Check (Nephelometry/Microscopy) Dilution->Check Soluble Proceed to Assay Check->Soluble Clear Solution Insoluble Precipitation Detected Check->Insoluble Cloudy/Aggregates Opt1 Optimize Co-solvents (e.g., PEG3350, Glycerol) Insoluble->Opt1 Opt2 Add Carrier/Surfactant (BSA, Tween-20) Insoluble->Opt2 Opt3 Cyclodextrin Complexation (HP-β-CD) Insoluble->Opt3 Opt1->Check Opt2->Check Opt3->Check

Workflow for diagnosing and resolving compound precipitation in biological assays.

AggregationPathway Lipophilic Highly Lipophilic Drug (Aqueous Media) Nucleation Nucleation & Colloidal Aggregation Lipophilic->Nucleation Mech1 Protein Sequestration (Enzyme trapped) Nucleation->Mech1 Mech2 Optical Interference (Light scattering) Nucleation->Mech2 Mech3 Reduced Free Drug (Sub-therapeutic conc.) Nucleation->Mech3 FalsePos False Positive (Apparent Inhibition) Mech1->FalsePos Mech2->FalsePos FalseNeg False Negative (No Target Binding) Mech3->FalseNeg

Mechanisms by which compound aggregation leads to biological assay artifacts.

Part 3: Quantitative Tolerability Limits

To prevent assay artifacts, solubilizing agents must be kept below specific thresholds. Exceeding these limits will denature target proteins or induce cell death.

Solubilizing AgentMax Conc. (Biochemical)Max Conc. (Cell-Based)Primary Solubilization Mechanism
DMSO ≤ 5.0% (v/v)≤ 0.5% - 1.0% (v/v)Co-solvent (reduces dielectric constant)
PEG-3350 ≤ 5.0% (v/v)≤ 2.0% (v/v)Co-solvent / Polymer dispersion
Glycerol ≤ 10.0% (v/v)≤ 1.0% (v/v)Co-solvent (highly protein stabilizing)
Tween-20 ≤ 0.05% (v/v)Toxic (Avoid)Micellar encapsulation
Bovine Serum Albumin ≤ 0.1% (w/v)≤ 10% (as FBS)Carrier protein binding (hydrophobic pockets)
HP-β-CD ≤ 5.0% (w/v)≤ 2.0% (w/v)Host-guest inclusion complexation

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the exact concentration at which Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate begins to aggregate in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO (This is your 100x concentration plate).

  • Aqueous Transition: Transfer 1 µL of each DMSO dilution into 99 µL of the final aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom microplate. Mix vigorously via multi-channel pipetting.

  • Equilibration: Incubate the plate at your target assay temperature (e.g., 25°C or 37°C) for 60 minutes. Causality note: Thermodynamic equilibration is required because nucleation and aggregation are time-dependent kinetic processes.

  • Quantification: Measure light scattering using a microplate nephelometer (or measure absorbance at 620 nm as a proxy for turbidity).

  • Validation: Plot the scattering values against the compound concentration. The inflection point where scattering sharply increases above the baseline defines your absolute kinetic solubility limit. Never dose above this concentration in your biological assay.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cell Culture

Purpose: To deliver high concentrations of the lipophilic compound to living cells without using membrane-lysing surfactants or toxic levels of DMSO.

  • Vehicle Preparation: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in base cell culture media (without Fetal Bovine Serum) to a final concentration of 10% (w/v).

  • Compound Addition: Aliquot the required mass of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate powder directly into a glass vial.

  • Complexation: Add the 10% HP-β-CD media to the vial to achieve the desired target stock concentration (e.g., 1 mM).

  • Mechanical Disruption: Sonicate the mixture in a water bath sonicator for 30-60 minutes at room temperature until the solution becomes optically clear. Causality note: Sonication provides the activation energy required for the hydrophobic phenyl/pyridine rings to displace water molecules inside the cyclodextrin cavity.

  • Sterilization & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug crystals. Self-validation step: Quantify the post-filtration concentration via HPLC-UV to confirm the exact dose before applying it to cells.

  • Application: Dilute this stock 1:10 into standard cell culture media (yielding a final HP-β-CD concentration of 1%, which is well-tolerated by most cell lines) and apply to your cell plate.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. URL:[Link]

  • Papaneophytou, C. P., Mettou, A. K., Rinotas, V., Douni, E., & Kontopidis, G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 137–141. URL:[Link]

  • Radu, C. D., Parteni, O., & Ochiuz, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines, 11(11), 3074. URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers and drug development professionals tasked with optimizing liquid chromatography-mass spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers and drug development professionals tasked with optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (Exact Mass: 266.1055 Da).

This molecule presents a unique triad of analytical challenges:

  • Basic Pyridine Core: Requires an acidic environment to ensure protonation for optimal Electrospray Ionization (ESI+).

  • Hydrolyzable Ester Linkage: The ethyl carboxylate group is susceptible to acid-catalyzed degradation if the mobile phase is too acidic.

  • Aromatic Hydrophobicity: The phenyl and pyridine rings demand an organic modifier capable of disrupting π−π stacking to prevent peak broadening.

Decision Matrix: LC-MS Optimization Logic

The following workflow illustrates the causal logic behind selecting the optimal mobile phase conditions for basic pyridine derivatives.

LCMS_Workflow Start Analyte Profiling: Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate Phase1 Aqueous Phase Selection Target pH 2.8 - 3.2 Start->Phase1 Buffer 0.1% Formic Acid + 10 mM Ammonium Formate Phase1->Buffer Phase2 Organic Phase Selection Buffer->Phase2 Organic Acetonitrile (MeCN) (Reduces backpressure, favors pi-pi interactions) Phase2->Organic Test Run LC-MS (ESI+ Mode) Organic->Test Eval Chromatographic & MS Evaluation Test->Eval Good Optimal Method: Sharp Peaks, High[M+H]+ Eval->Good Success Tailing Issue: Peak Tailing (Silanol Interactions) Eval->Tailing Broad Peaks Suppression Issue: Ion Suppression (Adducts/Ion Pairing) Eval->Suppression Low Signal Action1 Increase NH4FA to 20 mM Tailing->Action1 Action2 Check Solvent Purity / Remove TFA Suppression->Action2 Action1->Test Action2->Test

Logical workflow for LC-MS mobile phase optimization of basic pyridine derivatives.

Frequently Asked Questions (FAQs)

Q: Why is a combination of Formic Acid (FA) and Ammonium Formate (AF) recommended over Trifluoroacetic Acid (TFA) for this molecule? A: The pyridine ring contains a basic nitrogen that requires an acidic environment to remain protonated for ESI+ detection. While TFA is an excellent ion-pairing agent that yields sharp chromatographic peaks, it causes severe signal suppression in the mass spectrometer by forming strong, neutral ion pairs with basic analytes in the gas phase[1]. Formic acid provides the necessary protons without strong ion-pairing. However, FA alone has a very low ionic strength (~1.9 mM), which fails to mask secondary interactions between the basic pyridine nitrogen and unendcapped silanols on the stationary phase, leading to peak tailing[1]. Adding 10 mM Ammonium Formate increases the ionic strength, saturating these silanol sites and restoring peak sharpness while maintaining excellent ESI+ compatibility[1][2].

Q: How do I prevent the hydrolysis of the ethyl carboxylate ester group during the LC-MS run? A: Esters are highly susceptible to acid-catalyzed hydrolysis. If you use a mobile phase with a pH below 2.0 (such as 0.1% TFA), the carbonyl oxygen becomes protonated, making the carbon highly electrophilic and prone to cleavage. By buffering the aqueous phase with 10 mM Ammonium Formate and 0.1% Formic Acid, the pH is stabilized around 3.2[1]. This pH is mild enough to protect the ester linkage from rapid degradation, yet remains roughly two units below the pyridine's pKa (~5.2), ensuring >99% of the analyte is protonated for maximum MS sensitivity.

Q: Should I use Acetonitrile or Methanol as the organic modifier? A: For Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, Acetonitrile (MeCN) is strongly preferred. The molecule contains two aromatic systems. MeCN is an aprotic solvent with a strong dipole moment that participates in π−π interactions, providing superior solvation and faster mass transfer kinetics within the stationary phase pores compared to Methanol. Furthermore, MeCN provides lower system backpressure and better droplet fission in the ESI source, which directly enhances ionization efficiency.

Troubleshooting Guide: Field-Proven Interventions

Issue: Dominant [M+Na]+ or [M+K]+ adducts instead of the desired [M+H]+ ion.

  • Cause: Sodium or potassium contamination in the mobile phase, glassware, or sample matrix is outcompeting protonation in the ESI source. Adduct formation sacrifices the target protonated analyte ions, decreasing overall sensitivity.

  • Solution: Switch to ultra-high purity LC-MS grade solvents. Ensure your aqueous phase contains at least 10 mM Ammonium Formate. The abundance of ammonium ions ( NH4+​ ) actively suppresses sodium adducts by driving the gas-phase equilibrium toward [M+H]+ or [M+NH4]+[3].

Issue: Severe peak tailing (Asymmetry Factor > 1.5) despite using an acidic mobile phase.

  • Cause: The positively charged pyridine nitrogen is undergoing ionic interactions with deprotonated silanol groups ( Si−O− ) on the silica-based C18 column.

  • Solution: Increase the concentration of Ammonium Formate from 10 mM to 20 mM to raise the ionic strength and competitively mask the silanol sites[1]. If tailing persists, switch to a sterically protected or base-deactivated (endcapped) stationary phase specifically designed for basic compounds.

Issue: Drifting retention times across a long sequence batch.

  • Cause: Poor buffering capacity in the mobile phase causing localized pH shifts on the column, altering the ionization state of the analyte.

  • Solution: Relying solely on 0.1% Formic Acid offers almost no buffering capacity. The addition of Ammonium Formate creates a true buffer system, locking the pH and stabilizing retention times even across hundreds of injections[2].

Quantitative Data: Additive Performance Matrix

The following table synthesizes the expected chromatographic and spectrometric performance of various mobile phase additives for basic pyridine derivatives.

Mobile Phase Additive (Aqueous)Approx. pHIonic StrengthPeak Shape (Pyridine Base)ESI+ Signal IntensityEster Hydrolysis Risk
0.1% TFA 2.0~7.8 mMExcellent (Sharp)Very Low (Suppressed)Moderate
0.1% Formic Acid (FA) 2.7~1.9 mMPoor (Tailing)HighLow
0.1% FA + 10 mM NH₄FA 3.2~11.9 mMExcellent (Sharp)High (Optimal)Very Low
10 mM Ammonium Acetate 6.8~10.0 mMGoodModerateModerate

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology includes built-in system suitability checks to validate ionic equilibrium before sample analysis.

Step 1: Preparation of Mobile Phase A (Aqueous Buffer)

  • Weigh exactly 630.6 mg of ultra-pure, LC-MS grade Ammonium Formate.

  • Dissolve in 1.0 L of LC-MS grade water.

  • Add 1.0 mL of LC-MS grade Formic Acid (FA).

  • Sonicate for 5 minutes to degas. Crucial Note: Do not filter this solution if using high-purity reagents, as standard membrane filters can introduce extractable PEG contaminants that cause severe MS background noise.

Step 2: Preparation of Mobile Phase B (Organic Modifier)

  • Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile.

  • Mix gently by inversion.

Step 3: Column Equilibration & System Passivation

  • Install a modern, base-deactivated C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flush the system with 50:50 A:B at 0.3 mL/min for a minimum of 15 column volumes. Causality: This extended flush is required to allow the ammonium ions to fully saturate and passivate the active silanol sites on the stationary phase.

Step 4: System Suitability Validation (The Self-Validation Step) Before running your actual samples, inject a 10 ng/mL neat standard of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate.

  • Validation Criterion 1 (Chromatography): Calculate the Peak Asymmetry Factor ( As​ ). It must fall between 0.9 and 1.3. If As​>1.3 , silanol interactions are still occurring; verify your buffer concentration.

  • Validation Criterion 2 (Spectrometry): Extract the ion chromatogram (XIC) for the theoretical [M+H]+ ion ( m/z 267.1128). The mass accuracy must be within 5 ppm, and the [M+H]+ peak area must be at least 10-fold higher than any corresponding sodium adduct ( [M+Na]+ , m/z 289.0947).

References

  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich.

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC.

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC.

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - LabRulez LCMS.

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO® Columns for Chromatography Separations.

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization - Oxford Academic.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV Methods for Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate Quantification: A Comparative Guide

Executive Summary The quantification of complex pyridine derivatives is a frequent bottleneck in pharmaceutical development. Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate presents a unique triad of analytical chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex pyridine derivatives is a frequent bottleneck in pharmaceutical development. Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate presents a unique triad of analytical challenges: a basic pyridine nitrogen prone to secondary silanol interactions, a hydrolytically sensitive ester linkage, and severe steric hindrance from the bulky cyano(phenyl)methyl moiety.

This guide objectively compares the performance of a modern Core-Shell (Solid-Core) 2.6 µm column against a traditional Fully Porous Particle (FPP) 5.0 µm column for the quantification of this compound. By applying the updated [1], we demonstrate how stationary phase architecture directly dictates method reliability, and we provide a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Background & Analytical Challenges

To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior:

  • Secondary Ion-Exchange Interactions: The pyridine ring (pKa ~ 5.2) remains partially ionized under standard reversed-phase conditions. If the silica stationary phase contains unendcapped, acidic silanols, the basic nitrogen will interact via ion-exchange, resulting in severe peak tailing (Tf > 2.0).

  • Steric Hindrance: The bulky cyano(phenyl)methyl group impedes the molecule's ability to easily diffuse in and out of deep, fully porous silica networks. This slow mass transfer broadens the peak and reduces theoretical plates ( N ).

  • Chemical Stability: The ethyl ester is susceptible to hydrolysis at high pH. Therefore, the mobile phase must be strictly buffered at an acidic pH to maintain analyte integrity during the run.

The Core-Shell Advantage (Van Deemter Causality)

To overcome the mass transfer limitations of FPP columns, we employ a Core-Shell architecture. The solid, impermeable core restricts the diffusion path of the bulky analyte to a thin 0.5 µm porous outer shell. This drastically reduces the C -term (resistance to mass transfer) in the van Deemter equation. Furthermore, the uniform particle size distribution minimizes the A -term (eddy dispersion).

VanDeemterLogic Core Core-Shell Particle (2.6 µm) A Reduced Eddy Diffusion (A) Core->A Uniform bed packing B Lower Axial Dispersion (B) Core->B Solid core obstruction C Faster Mass Transfer (C) Core->C Thin porous shell (0.5 µm) Eff Maximized Efficiency (N) A->Eff B->Eff C->Eff

Fig 1. Causality of core-shell architecture on van Deemter parameters and column efficiency.

Comparative Performance Analysis

The following data was generated using identical mobile phase conditions to isolate the effect of the column architecture. The Core-Shell column demonstrates superior resolving power and throughput.

Table 1: Chromatographic Performance Comparison
ParameterTraditional FPP C18 (5 µm)Core-Shell C18 (2.6 µm)Mechanistic Causality
Retention Time ( tR​ ) 12.5 min4.2 minShorter diffusion paths allow for higher optimal linear velocities without losing efficiency.
Theoretical Plates ( N ) 9,50024,400Minimized axial dispersion and accelerated mass transfer kinetics.
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.05 (Symmetrical)Advanced proprietary end-capping on the core-shell silica shields residual silanols.
Resolution ( Rs​ ) 1.94.8Narrower peak width at half-height due to high N yields baseline separation from impurities.

Experimental Methodology: A Self-Validating Protocol

According to the [2], analytical procedures should incorporate lifecycle management and continuous verification. The following protocol is designed as a self-validating system : it utilizes automated feedback loops within the Chromatography Data System (CDS) to halt the sequence if system suitability fails, preventing the generation of non-compliant data.

Step-by-Step HPLC-UV Workflow

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ). Adjust to pH 2.5 using orthophosphoric acid. Causality: A pH of 2.5 fully protonates the pyridine nitrogen and neutralizes acidic surface silanols, eliminating the electrostatic interactions that cause peak tailing.

  • Organic (Mobile Phase B): 100% HPLC-Grade Acetonitrile. Causality: Lower viscosity than methanol reduces system backpressure, accommodating the 2.6 µm particles.

Step 2: Sample Preparation

  • Diluent: 50:50 v/v Water:Acetonitrile.

  • Working Standard: Dissolve Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate reference standard to a final concentration of 100 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm).

  • Gradient: 30% B to 80% B over 8 minutes.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C. Causality: Elevated temperature decreases mobile phase viscosity, further reducing backpressure and accelerating solute diffusion into the stationary phase.

  • Detection: UV at 254 nm (PDA detector for peak purity analysis).

SelfValidatingWorkflow A 1. System Suitability (SST) B 2. Blank Injection (Baseline Check) A->B Rs > 2.0, Tf < 1.5 C 3. Calibration Curve (50-150%) B->C No interference D 4. Sample Analysis (n=6) C->D R² ≥ 0.999 E 5. Bracketing Standard (Drift < 2.0%) D->E Post-analysis check F Data Acceptance & Reporting E->F Pass G System Halt (OOS Investigation) E->G Fail (Auto-Halt)

Fig 2. Self-validating HPLC sequence workflow with automated bracketing and OOS halting.

ICH Q2(R2) Validation Parameters & Results

The optimized Core-Shell method was fully validated against the legacy FPP method.

Specificity & Stability-Indicating Power

Specificity must be demonstrated by resolving the API from its degradation products. We subjected the compound to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ .

  • Observation: Under basic conditions (0.1N NaOH), the ethyl ester rapidly hydrolyzed, yielding the corresponding carboxylic acid degradant.

  • Result: The Core-Shell column successfully resolved the parent peak from the degradant ( Rs​ > 3.5), and PDA peak purity analysis confirmed a purity angle lower than the purity threshold. The FPP column failed to achieve baseline resolution ( Rs​ = 1.2) due to peak tailing.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Acceptance CriteriaLegacy FPP ResultOptimized Core-Shell ResultStatus
Linearity (Range: 50-150%) R2 ≥ 0.9990.99850.9999 Core-Shell Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)2.1%0.6% Core-Shell Pass
Accuracy (Recovery) 98.0% - 102.0%97.5% - 101.2%99.4% - 100.5% Core-Shell Pass
Robustness (pH ± 0.2) No significant change in tR​ Failed (Tailing increased)Passed ( Tf​ < 1.2) Core-Shell Pass

Conclusion

For the accurate quantification of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, traditional Fully Porous Particles (FPP) struggle with the compound's steric bulk and basicity, leading to poor mass transfer and peak tailing. Transitioning to a Core-Shell 2.6 µm architecture systematically resolves these issues. By minimizing the A and C terms of the van Deemter equation and utilizing a highly controlled, acidic mobile phase, the optimized method delivers superior efficiency, strict ICH Q2(R2) compliance, and a 66% reduction in run time.

References

  • Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development . U.S. Food and Drug Administration (FDA). URL: [Link]

Comparative

Benchmarking catalytic efficiency of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate complexes

[label=" + iPrOH ( Fig 1: Outer-sphere mechanism of Ir-catalyzed asymmetric transfer hydrogenation using L-CN. Self-Validating Experimental Protocol: ATH of Acetophenone Causality Note: We utilize a 5:2 formic acid/triet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label=" + iPrOH (

Fig 1: Outer-sphere mechanism of Ir-catalyzed asymmetric transfer hydrogenation using L-CN.

Self-Validating Experimental Protocol: ATH of Acetophenone

Causality Note: We utilize a 5:2 formic acid/triethylamine (FA/TEA) azeotropic mixture rather than isopropanol. This drives the equilibrium forward irreversibly via the evolution of CO₂ gas, preventing the reverse oxidation of the chiral alcohol product.

  • Catalyst Activation: In a Schlenk flask under N₂, dissolve 0.1 mol% of [Cp*Ir(L-CN)Cl] in 2.0 mL of anhydrous CH₂Cl₂. Add 1.0 mL of the 5:2 FA/TEA mixture. Stir for 15 minutes at 25°C to generate the active Ir-hydride species.

  • Substrate Addition: Inject 1.0 mmol of acetophenone and 0.5 mmol of dodecane (internal standard).

  • Validation Control: In parallel, run a blank reaction containing all reagents except the Ir-complex. Purpose: Confirms that background reduction by FA/TEA is negligible, ensuring the recorded yield is exclusively catalyst-driven.

  • Reaction Monitoring: Sample 50 µL aliquots at 10-minute intervals. Quench with aqueous NaHCO₃, extract with ethyl acetate, and analyze via Chiral GC (e.g., Cyclosil-B column) to determine both conversion (via dodecane ratio) and enantiomeric excess.

Benchmarking Modality B: Ruthenium-Catalyzed Water Oxidation

Water oxidation (WO) is the thermodynamic bottleneck in artificial photosynthesis. We benchmarked the aquo-complex [Ru(tpy)(L-CN)(OH₂)]⁺ against the classic [Ru(tpy)(bpy)(OH₂)]²⁺ to evaluate the impact of the L-CN ligand on electrocatalytic efficiency.

Comparative Performance Data
CatalystLigand EnvironmentRu(III)/Ru(II) E½ (V vs NHE)Overpotential (η, mV)TON
[Ru(tpy)(L-CN)(OH₂)]⁺N,N,N / N,O0.853204,500
[Ru(tpy)(pic)(OH₂)]⁺N,N,N / N,O0.762805,200
[Ru(tpy)(bpy)(OH₂)]²⁺N,N,N / N,N1.124501,800

Data Interpretation: Replacing a neutral bipyridine (bpy) with an anionic pyridine-2-carboxylate lowers the redox potential by stabilizing the higher oxidation states of Ruthenium[1]. While the electron-withdrawing cyano group in L-CN slightly increases the overpotential compared to unsubstituted picolinate (pic), the bulky phenyl group physically shields the Ru=O intermediate, preventing bimolecular decomposition pathways and resulting in a highly stable catalyst with a competitive Turnover Number (TON).

Electrocatalytic Workflow

WO_Workflow Prep Complex Synthesis [Ru(tpy)(L-CN)Cl] Aquation Aquation Step (AgNO3, H2O) Prep->Aquation Ligand Exchange Cell Electrochemical Cell (0.1 M Buffer, pH 7) Aquation->Cell Active Catalyst CV Cyclic Voltammetry (Redox Profiling) Cell->CV Scan 0 to 1.5V Bulk Bulk Electrolysis (O2 Quantification) Cell->Bulk Constant Potential

Fig 2: Standard electrochemical benchmarking workflow for Ru-based water oxidation catalysts.

Self-Validating Experimental Protocol: Electrocatalytic WO

Causality Note: Relying solely on current density during electrolysis is a flawed metric, as electrode degradation or ligand oxidation can produce false-positive currents. Direct O₂ quantification is mandatory.

  • Cell Preparation: Assemble a three-electrode cell utilizing a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode. Fill with 0.1 M phosphate buffer (pH 7.0) containing 1.0 mM of [Ru(tpy)(L-CN)(OH₂)]⁺.

  • Redox Profiling (CV): Perform Cyclic Voltammetry at varying scan rates (10–500 mV/s). Purpose: A linear relationship between peak current and the square root of the scan rate validates that the catalytic process is diffusion-controlled rather than an artifact of catalyst precipitation on the electrode.

  • Controlled-Potential Electrolysis (CPE): Apply a constant potential of 1.3 V vs NHE for 4 hours.

  • Validation (Faradaic Efficiency): Continuously monitor the headspace gas using a calibrated Clark-type O₂ electrode or inline Gas Chromatography. Calculate the Faradaic efficiency by dividing the moles of O₂ detected by the theoretical moles of O₂ expected from the total charge passed ( Q=n⋅F⋅moles , where n=4 ). A Faradaic efficiency >95% confirms true water oxidation.

References

  • The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation Source: Accounts of Chemical Research, ACS Publications URL:[Link]

  • Synthesis and Catalytic Applications of Ru and Ir Complexes Containing N,O-Chelating Ligand Source: ResearchGate URL:[Link]

  • Electrochemical NADH Regeneration Mediated by Pyridine Amidate Iridium Complexes Interconverting 1,4- and 1,6-NADH Source: ACS Catalysis, ACS Publications URL:[Link]

Sources

Validation

Structural Validation of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction In modern drug development and synthetic chemistry, the unambiguous structural and stereochemical assignment of chiral intermediates is non-negotiable. Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development and synthetic chemistry, the unambiguous structural and stereochemical assignment of chiral intermediates is non-negotiable. Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2; Formula: C₁₆H₁₄N₂O₂) is a highly versatile building block featuring a critical stereocenter at the cyano(phenyl)methyl position. Validating the absolute configuration of this stereocenter dictates the downstream pharmacological efficacy of its derivatives.

As a Senior Application Scientist, I present this guide to objectively compare Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural elucidation modalities. This document outlines the causality behind experimental choices and provides a field-proven, self-validating workflow for the definitive structural characterization of this compound.

Section 1: The Causality of Modality Selection

While multiple analytical techniques exist for structural characterization, they are not functionally equivalent. The selection of a modality must be driven by the specific analytical question: Are we confirming bulk connectivity, or are we assigning absolute 3D spatial arrangement?

Modality Comparison
  • 2D-NMR (NOESY/ROESY): Excellent for determining relative stereochemistry and spatial proximity of protons in solution. However, assigning absolute configuration via NMR requires complex, time-consuming derivatization (e.g., Mosher's esters) and relies on empirical models that can be prone to misinterpretation.

  • Powder X-Ray Diffraction (PXRD): Ideal for bulk phase purity and polymorph screening. While Rietveld refinement can occasionally yield structural data, it lacks the atomic-level resolution required for de novo absolute stereochemical assignment of complex organic molecules.

  • Single-Crystal X-Ray Diffraction (SCXRD): The undisputed gold standard. SCXRD provides a direct, unambiguous 3D map of electron density. By leveraging anomalous dispersion, SCXRD directly determines the absolute configuration of chiral molecules without chemical derivatization[1].

Table 1: Performance Comparison of Structural Validation Modalities
Analytical ModalityPrimary OutputStereochemical ResolutionSample RequirementTurnaround Time
SCXRD 3D Electron Density MapAbsolute (via Flack parameter)Single crystal (~0.1 mm)24–48 Hours
1D/2D NMR Atomic ConnectivityRelative (NOE/ROE dependent)~5–10 mg (Solution)2–4 Hours
PXRD Bulk Phase/PolymorphNone (Bulk fingerprinting)~20–50 mg (Powder)1–2 Hours
HRMS Exact Mass & FormulaNone< 1 mg< 1 Hour

Section 2: Experimental Protocols & Causality

To ensure trustworthiness, every step of the SCXRD workflow must function as a self-validating system. Below is the step-by-step methodology for analyzing Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate.

Step 1: Crystal Growth via Solvent Anti-Solvent Diffusion
  • Protocol: Dissolve 50 mg of enantiopure Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate in 2 mL of dichloromethane (DCM) in a narrow glass vial. Carefully layer 4 mL of an anti-solvent (e.g., n-hexane) on top of the DCM layer. Cap loosely and allow undisturbed diffusion at 20 °C for 48–72 hours.

  • Causality: Fast evaporation leads to kinetic trapping, yielding microcrystalline powders unsuitable for SCXRD. Slow diffusion ensures thermodynamic control, minimizing the nucleation rate and promoting the growth of a single, defect-free macroscopic crystal.

Step 2: Data Collection with Cu-Kα Radiation
  • Protocol: Select a pristine crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil. Transfer to a diffractometer equipped with a microfocus Copper (Cu) source and a cryogenic stream set to 100 K.

  • Causality: The choice of radiation is critical. Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate is a "light-atom" structure (containing only C, H, N, O). Molybdenum (Mo-Kα) radiation yields an anomalous scattering signal too weak for reliable stereochemical assignment. Cu-Kα radiation ( λ=1.54184 Å) maximizes the anomalous dispersion of oxygen and nitrogen, allowing for a precise determination of the Flack parameter[2]. Collecting data at 100 K minimizes thermal atomic motion (Debye-Waller factors), drastically improving high-angle resolution.

Step 3: Structure Solution and Refinement
  • Protocol: Integrate the diffraction images and apply multi-scan empirical absorption corrections. Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[3], operated through the Olex2 graphical interface[4].

  • Causality: Refining on F2 incorporates all collected reflections (including weak data), preventing statistical bias. The Olex2 environment seamlessly links the refinement engine with validation tools, ensuring the model's geometric and displacement parameters remain chemically sensible[4].

Section 3: Self-Validating Data Metrics

A robust crystallographic model validates itself through strict mathematical metrics. For an enantiopure sample of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate, the refinement must yield a chiral space group (e.g., P21​ ) and satisfy specific threshold criteria.

Table 2: Crystallographic Data and Self-Validation Metrics (Representative)
ParameterValueValidation Logic / Causality
Empirical Formula C₁₆H₁₄N₂O₂Confirms chemical identity and synthesis success.
Space Group P21​ (Monoclinic)Chiral space group; mandatory for enantiopure compounds.
Temperature 100(2) KCryogenic conditions ensure sharp electron density peaks.
R1​ [I > 2σ(I)] 0.032Measures model accuracy. R1​<0.05 indicates an excellent fit between observed and calculated data[3].
wR2​ (All data) 0.084Weighted residual. wR2​<0.15 confirms overall model stability.
Goodness-of-Fit (GoF) 1.042Must be ~1.0. Deviations indicate under/over-parameterization.
Flack Parameter ( x ) 0.01(4)Critical Metric: x≈0 confirms the correct absolute stereochemistry; x≈1 indicates the inverted enantiomer[1][2].

Section 4: Visualizing the Validation Logic

The following diagram illustrates the logical decision tree and workflow for the structural validation of chiral intermediates.

G A Ethyl 6-[cyano(phenyl)methyl] pyridine-2-carboxylate B HRMS & 1D NMR (Confirm Mass & Purity) A->B Step 1 C Chiral HPLC (Enantiomeric Excess >99%) B->C Step 2 D Single Crystal Growth (Solvent Diffusion) C->D Step 3 E SCXRD Data Collection (Cu-Kα, 100 K) D->E Step 4 F Structure Refinement (SHELXL / Olex2) E->F Step 5 G Self-Validation Metrics (R1 < 5%, GoF ~ 1.0) F->G Step 6 H Absolute Configuration (Flack Parameter ~ 0) G->H Step 7

Workflow for the unambiguous structural and stereochemical validation of chiral intermediates.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. 3

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. 1

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. 4

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259.2

Sources

Comparative

Assessing purity of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate against commercial standards

Chemical Context & Analytical Challenges Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) is a highly functionalized, sterically demanding intermediate frequently utilized in the synthesis of compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenges

Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (CAS: 1379526-97-2) is a highly functionalized, sterically demanding intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a central pyridine core flanked by an ethyl ester and a cyano(phenyl)methyl group.

From an analytical perspective, the benzylic proton (situated between the cyano, phenyl, and pyridine rings) is highly acidic. This structural reality makes the molecule susceptible to base-catalyzed degradation, oxidation, and ester hydrolysis during synthesis or storage. Consequently, relying on a single analytical technique to assess the purity of this compound is a critical error that can lead to downstream synthetic failures.

The Causality of Orthogonal Testing

As application scientists, we must design analytical workflows that expose the blind spots of individual instruments. A robust purity assessment requires an orthogonal approach:

  • HPLC-UV (Relative Purity): The pyridine and phenyl rings provide excellent UV absorbance, making HPLC-UV highly sensitive for detecting structurally related organic impurities. However, HPLC-UV only provides relative purity based on variable UV response factors. It is completely blind to inorganic salts, water, and residual aliphatic solvents.

  • qNMR (Absolute Mass Fraction): To overcome the limitations of UV detection, Quantitative Nuclear Magnetic Resonance (qNMR) is employed. By comparing the integral of a specific proton against an internal standard, we eliminate the bias of response factors and detect non-chromophoric impurities.

  • LC-HRMS (Impurity Profiling): High-Resolution Mass Spectrometry is utilized to identify the exact mass of any degradation products flagged by the HPLC, allowing us to deduce degradation pathways (e.g., ester hydrolysis).

Self-Validating Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

The use of 0.1% Trifluoroacetic acid (TFA) in this protocol is not arbitrary. The pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen bond acceptor and will interact with residual silanols on a standard C18 stationary phase, leading to severe peak tailing. TFA serves a dual purpose: it lowers the mobile phase pH to fully protonate the pyridine ring and acts as an ion-pairing reagent, ensuring a symmetrical, Gaussian peak shape. Modern1 permit adjustments to gradient conditions to optimize this resolution without requiring full method revalidation[1].

Step-by-Step Methodology:

  • Column: ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: (A) 0.1% TFA in LC-MS grade Water; (B) 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile.

  • System Suitability (Self-Validation): Inject the standard solution 5 times. The system is only valid if the Relative Standard Deviation (RSD) of the main peak area is < 2.0%, and the resolution between the main peak and its closest eluting impurity is > 1.5.

Quantitative Nuclear Magnetic Resonance (1H qNMR)

Unlike chromatography, qNMR provides an absolute mass fraction. The critical mechanistic parameter here is the relaxation delay (D1). If D1 is insufficient, the protons do not return to thermal equilibrium between pulses, artificially depressing the integral of slower-relaxing nuclei. We set D1 to 30 seconds (≥ 5 × T1) to guarantee >99% longitudinal relaxation, establishing a self-validating quantitative system in strict accordance with 2 standards[2].

Step-by-Step Methodology:

  • Internal Standard (IS): Dimethyl sulfone (TraceCERT®, NIST traceable).

  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of the IS using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl3.

  • Acquisition Parameters: 400 MHz spectrometer, 64 scans, 90° pulse angle, D1 relaxation delay of 30 seconds.

  • Integration: Integrate the isolated benzylic proton of the sample (singlet, ~5.5 ppm) against the methyl protons of the Dimethyl sulfone IS (singlet, ~3.0 ppm).

  • System Suitability (Self-Validation): The IS peak must show a baseline-resolved singlet. The Signal-to-Noise (S/N) ratio of the analyte target peak must be > 100:1 to ensure quantitative accuracy.

Workflow Visualization

PurityAssessment cluster_Orthogonal Orthogonal Analytical Workflow Sample Ethyl 6-[cyano(phenyl)methyl] pyridine-2-carboxylate (CAS: 1379526-97-2) HPLC HPLC-UV (USP <621>) Relative Organic Purity Sample->HPLC qNMR 1H qNMR (USP <761>) Absolute Mass Fraction Sample->qNMR LCMS LC-HRMS Impurity Profiling Sample->LCMS DataSync Data Synthesis & System Suitability Check HPLC->DataSync Area % qNMR->DataSync w/w % LCMS->DataSync m/z Release Batch Release (Meets >98% Spec) DataSync->Release Reject Batch Rejection (Fails Spec) DataSync->Reject

Orthogonal analytical workflow for absolute purity determination.

Comparative Data Analysis: In-House vs. Commercial Standards

To benchmark our synthetic and purification processes, an in-house synthesized batch was evaluated against two commercially available reference standards from and 3[3].

Analytical ParameterIn-House Synthesized BatchCommercial Standard A (Sigma-Aldrich)Commercial Standard B (CymitQuimica)
Vendor Stated Purity N/A> 97%> 95%
HPLC-UV Purity (254 nm) 99.8% Area98.5% Area96.2% Area
1H qNMR Purity (w/w %) 99.2% 94.1% 91.8%
Major Impurity ID (LC-MS) None detected > 0.1%Free Carboxylic Acid (m/z 238.07)Des-cyano derivative (m/z 241.11)
Residual Solvent (NMR) < 0.05% (Ethyl Acetate)2.1% (Dichloromethane)1.5% (Hexanes)
Water Content (KF) 0.1%1.2%1.8%

Data Interpretation: The data perfectly illustrates the danger of relying solely on HPLC-UV. While Commercial Standard A shows an acceptable HPLC purity of 98.5%, its absolute mass fraction via qNMR is only 94.1%. This discrepancy is caused by the presence of UV-transparent impurities—specifically, 2.1% residual dichloromethane and 1.2% water. The in-house batch, purified via repeated recrystallization rather than column chromatography, effectively eliminated residual halogenated solvents, resulting in a true absolute purity of >99%.

Conclusion & Recommendations

When sourcing or synthesizing Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate for sensitive downstream applications, researchers cannot accept vendor-stated HPLC purities at face value. The compound's propensity to retain solvents and undergo minor ester hydrolysis necessitates an orthogonal analytical approach. It is highly recommended to perform a baseline qNMR analysis upon receipt of any commercial batch to determine the true active mass fraction before calculating stoichiometric equivalents for subsequent reactions.

References

  • Chromatography Method Modernization per USP <621> Revisions - Agilent. Agilent Technologies. Available at: [Link]

  • Benchtop qNMR evaluation (USP <761>) - Magritek. Magritek. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate. As a compound integrating a pyridine core, a cyano group, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate. As a compound integrating a pyridine core, a cyano group, and an aromatic ester, a multi-faceted approach to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Compound's Profile

  • Pyridine Derivatives: Pyridine and its derivatives are known to be skin and respiratory irritants.[1] Some can be corrosive and may cause systemic effects if absorbed.[2] Exposure can lead to symptoms such as dizziness, headache, and nausea.[1] It is crucial to handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Nitrile (Cyano) Group: The presence of the cyano (-C≡N) group introduces the potential for the release of highly toxic hydrogen cyanide gas, particularly under acidic conditions or upon combustion.[3] Compounds containing a cyano group should be handled with extreme caution, and any procedure that could lead to its release must be carefully controlled.

  • Aromatic Esters: Aromatic esters can be irritants to the skin and eyes.[4][5] While generally less acutely toxic than other functional groups, their potential for irritation necessitates appropriate protective measures.

  • Benzylic Position: The cyano(phenyl)methyl group is at a benzylic position, which can be a site of reactivity. While this is more of a concern for chemical stability and reactivity, it is a factor to consider in the overall handling of the compound.

Given this composite hazard profile, a stringent approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for all procedures involving Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes from all angles. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.
Hands Double Gloving: Butyl Rubber or Neoprene Outer Gloves with Nitrile Inner GlovesNitrile gloves offer good general chemical resistance but provide poor protection against pyridine.[2] Therefore, a double-gloving strategy is recommended. The inner nitrile glove provides a base layer of protection and makes it easier to spot a breach in the outer glove. The outer glove should be of a material with high resistance to pyridines, such as butyl rubber or neoprene. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is mandatory. This protects the skin on the arms and torso from accidental splashes. Ensure the coat is a proper fit and not made of a material that can easily be penetrated by organic solvents.
Respiratory Certified Chemical Fume HoodAll handling of solid or solutions of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate must be conducted within a certified and properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of any vapors, aerosols, or dust.
For emergencies or in the absence of a fume hood: NIOSH-approved Respirator with Organic Vapor CartridgesIn the rare event of a fume hood failure or a significant spill, a NIOSH-approved respirator with organic vapor cartridges is essential.[6] Personnel must be properly fit-tested and trained in the use of respirators.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling minimizes the risk of exposure. The following workflow should be adopted for all procedures involving this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Functionality B Gather All Necessary Materials and Reagents A->B C Don Appropriate PPE (as per table) B->C D Weigh/Transfer Compound in Fume Hood C->D Enter Handling Phase E Perform Chemical Reaction/Procedure D->E F Maintain Situational Awareness E->F G Decontaminate Glassware and Surfaces F->G Procedure Complete H Segregate and Dispose of Waste G->H I Doff and Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A workflow diagram illustrating the key stages of safe handling.

Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Nitrile Gloves: Ensure a snug fit.

  • Outer Butyl Rubber/Neoprene Gloves: Pull the cuffs over the sleeves of the lab coat.

  • Safety Goggles: Adjust for a secure fit.

  • Face Shield: Position over the face.

Doffing Sequence:

  • Outer Gloves: Remove by peeling them off from the cuff, turning them inside out. Dispose of in the designated hazardous waste container.

  • Face Shield: Remove by handling the headband.

  • Lab Coat: Unbutton and remove by rolling it down from the shoulders, turning it inside out.

  • Safety Goggles: Remove by handling the strap.

  • Inner Nitrile Gloves: Remove using the same technique as the outer gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and correct response is critical.

Spill Response:

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • If the compound is volatile or if there is a risk of dust, close the laboratory doors to contain the vapors.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate and any contaminated materials is a legal and ethical requirement.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a secure and professional research environment.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • The Perfumers Apprentice. (2015, May 22). Phenyl Ethyl Phenyl Acetate Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.